Product packaging for Procaine(Cat. No.:CAS No. 59-46-1)

Procaine

Cat. No.: B000135
CAS No.: 59-46-1
M. Wt: 236.31 g/mol
InChI Key: MFDFERRIHVXMIY-UHFFFAOYSA-N
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Description

Procaine is a benzoate ester, formally the result of esterification of 4-aminobenzoic acid with 2-diethylaminoethanol but formed experimentally by reaction of ethyl 4-aminobenzoate with 2-diethylaminoethanol. It has a role as a local anaesthetic, a central nervous system depressant, a peripheral nervous system drug and a drug allergen. It is a benzoate ester, a substituted aniline and a tertiary amino compound. It is functionally related to a 2-diethylaminoethanol and a 4-aminobenzoic acid. It is a conjugate base of a this compound(1+).
A local anesthetic of the ester type that has a slow onset and a short duration of action. It is mainly used for infiltration anesthesia, peripheral nerve block, and spinal block. (From Martindale, The Extra Pharmacopoeia, 30th ed, p1016). This compound has also been investigated as an oral entry inhibitor in treatment-experienced HIV patients.
This compound is a benzoic acid derivative with local anesthetic and antiarrhythmic properties. This compound binds to and inhibits voltage-gated sodium channels, thereby inhibiting the ionic flux required for the initiation and conduction of impulses. In addition, this agent increases electrical excitation threshold, reduces rate of rise of action potential and slows nerve impulse propagation thereby causing loss of sensation.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1954 and is indicated for hemorrhoid and has 2 investigational indications.
This compound is only found in individuals that have used or taken this drug. It is a local anesthetic of the ester type that has a slow onset and a short duration of action. It is mainly used for infiltration anesthesia, peripheral nerve block, and spinal block. (From Martindale, The Extra Pharmacopoeia, 30th ed, p1016). [PubChem]this compound acts mainly by inhibiting sodium influx through voltage gated sodium channels in the neuronal cell membrane of peripheral nerves. When the influx of sodium is interrupted, an action potential cannot arise and signal conduction is thus inhibited. The receptor site is thought to be located at the cytoplasmic (inner) portion of the sodium channel. This compound has also been shown to bind or antagonize the function of N-methyl-D-aspartate (NMDA) receptors as well as nicotinic acetylcholine receptors and the serotonin receptor-ion channel complex.
A local anesthetic of the ester type that has a slow onset and a short duration of action. It is mainly used for infiltration anesthesia, peripheral nerve block, and spinal block. (From Martindale, The Extra Pharmacopoeia, 30th ed, p1016).
See also: Benzocaine (related);  Tetracaine (related);  this compound Hydrochloride (active moiety of) ... View More ...

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H20N2O2 B000135 Procaine CAS No. 59-46-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(diethylamino)ethyl 4-aminobenzoate
Source PubChem
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InChI

InChI=1S/C13H20N2O2/c1-3-15(4-2)9-10-17-13(16)11-5-7-12(14)8-6-11/h5-8H,3-4,9-10,14H2,1-2H3
Source PubChem
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InChI Key

MFDFERRIHVXMIY-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC(=O)C1=CC=C(C=C1)N
Source PubChem
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Molecular Formula

C13H20N2O2
Source PubChem
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DSSTOX Substance ID

DTXSID7045021
Record name Procaine
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Molecular Weight

236.31 g/mol
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Physical Description

Solid
Record name Procaine
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Solubility

Crystals, mp 153-156 °C, sol in water, alcohol /Nitrate/, Crystals. Six-sided plates, monoclinic or triclinic, mp 153-156 °C. One gram dissolves in 1 ml water and in 30 ml alcohol. Slightly sol in chloroform. Almost insoluble in ether. The pH of a 0.1 M aqueous solution is 6.0. /Hydrochloride/, ODORLESS; AQ SOLN ACID TO LITMUS; PKA 8.7; SMALL WHITE CRYSTALS; 1 G SOL IN 1 ML WATER OR 15 ML ALC; SLIGHTLY SOL IN CHLOROFORM; PRACTICALLY INSOL IN ETHER /HYDROCHLORIDE/, Sol in alcohol, ether, benzene, chloroform, Soluble in ethanol, ethyl ether, and benzene, In water, 9.45X10+3 mg/l @ 30 °C, 6.81e+00 g/L
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Record name Procaine
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Color/Form

Anhydrous plates, tables from ligroin or ether

CAS No.

59-46-1
Record name Procaine
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Melting Point

61 °C, Slightly bitter taste; mp: 51 °C; needles from aq alcohol /Dihydrate/
Record name Procaine
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Historical Trajectories and Evolving Research Paradigms of Procaine

Early Discovery and Primary Anesthetic Characterization

Procaine was first synthesized in 1905 by the German chemist Alfred Einhorn and subsequently introduced into clinical practice by surgeon Heinrich Braun. Marketed under the trade name Novocain, it quickly became a prototype local anesthetic. wikipedia.orgnih.govebi.ac.uk Its development represented a significant advancement, offering a safer alternative to cocaine, which was previously used for local anesthesia. nih.govebi.ac.uk this compound's primary mechanism of action as a local anesthetic involves the inhibition of sodium influx through voltage-gated sodium channels in the neuronal cell membranes of peripheral nerves, thereby preventing the generation and conduction of nerve impulses. wikipedia.orgnih.govdrugbank.commedscape.comrsc.org Historically, this compound was considered among the least toxic local anesthetics. nih.govd-nb.info Its initial applications were largely in dental procedures and for pain reduction during intramuscular penicillin injections. wikipedia.org

Shifting Research Focus to Non-Anesthetic Pharmacological Actions

Beyond its established anesthetic properties, research into this compound began to uncover a spectrum of non-anesthetic pharmacological actions. These actions included sympatholytic, anti-inflammatory, perfusion-enhancing, and mood-enhancing effects. wikipedia.org Studies indicated that this compound could exert beneficial effects on cellular functions and metabolism, leading to its broader investigation. nih.gov This molecule has shown antioxidant and cytoprotective actions across various experimental models, including those related to myocardial ischemia/reperfusion injury, lipoprotein oxidation, endothelial-dependent vasorelaxation, inflammation, sepsis, intoxication, ionizing irradiation, cancer, and neurodegeneration. nih.govresearchgate.netd-nb.info Furthermore, this compound and its metabolites have been observed to modulate several biochemical and cellular processes, such as mitochondrial structure and function, cholesterol biosynthesis, monoamine oxidase (MAO) activity, and DNA methylation. researchgate.netd-nb.info Animal studies have also demonstrated that this compound can increase dopamine (B1211576) and serotonin (B10506) levels in the brain. wikipedia.org

Presented below is a summary of some non-anesthetic pharmacological actions and associated research findings:

Pharmacological ActionKey Research Findings / MechanismsRelevant Experimental Models / Context
Anti-inflammatoryDemonstrated to inhibit inflammation. heraldopenaccess.usVarious experimental models of inflammation. nih.govresearchgate.netd-nb.info
Antioxidant & CytoprotectiveDisplayed capacity to limit the generation of reactive oxygen species (ROS) and lipid peroxidation. nih.govresearchgate.net Showed cytoprotective actions. nih.govresearchgate.netd-nb.infoExperimental models of myocardial ischemia/reperfusion injury, lipoprotein oxidation, endothelial-dependent vasorelaxation, sepsis, intoxication, ionizing irradiation, cancer, and neurodegeneration. nih.govresearchgate.netd-nb.info Radioprotective effects in human lymphocytes. nih.gov
Perfusion-enhancing / VasodilatationCauses vasodilatation of vessels and capillaries, allowing optimal influence of poorly circulated tissue. wikipedia.orgheraldopenaccess.usClinical observations, neural therapy. wikipedia.orgheraldopenaccess.us
Mood-enhancing / Neuro-psychicalObserved to improve overall general condition and interest in life. antiaging-systems.com Increases dopamine and serotonin levels in the brain in animal studies. wikipedia.org Ameliorates depression and cognitive abilities, increases cerebral resistance to aggressive actions. d-nb.infoAnimal studies, observations in patients with psycho-vegetative disturbances. wikipedia.orgd-nb.infoantiaging-systems.com
Epigenetic ModulationFunctions as a DNA-demethylating agent through inhibition of DNA methyltransferases (DNMT1, DNMT3A, DNMT3B) or direct interaction with DNA. ebi.ac.ukresearchgate.netd-nb.info Reactivates tumor suppressor genes (e.g., WIF-1). ebi.ac.ukd-nb.info Inhibits cancer cell proliferation and migration, enhancing apoptosis through inactivation of ERK/MAPK/FAK and AKT/ERK pathways. d-nb.infoNormal cells, various cancer cell lines (e.g., human glioblastoma stem cells, human hepatoma cells). ebi.ac.ukd-nb.infodntb.gov.ua
AntiarrhythmicBinds to and inhibits voltage-gated sodium channels, inhibiting ionic flux required for impulse initiation and conduction. nih.gov Increases electrical excitation threshold, reduces rate of rise of action potential, and slows nerve impulse propagation. nih.govCardiac nerve block applications. nih.govheraldopenaccess.us

Integration into Gerontoprophylaxis Research: The Gerovital H3 Context

The integration of this compound into gerontoprophylaxis research largely stems from the work of Ana Aslan. Between 1946 and 1956, Aslan extensively described beneficial actions of this compound on cellular functions and metabolism, particularly when administered in low doses over long periods. nih.govresearchgate.netresearchgate.net These findings led to her development of Gerovital H3 (GH3), an original pharmaceutical formulation based on this compound, which gained significant attention and controversy in the 1960s and 1970s as an "anti-aging" therapy. nih.govresearchgate.netresearchgate.net

Re-evaluation of this compound as a Geroprotector Candidate in Contemporary Research

In contemporary research, this compound continues to incite interest as a potential geroprotector candidate. This re-evaluation is driven by new insights into its molecular and cellular effects. Current scientific inquiry aims to explore and systematize recent data regarding its biochemical, cellular, and molecular mechanisms, particularly focusing on its antioxidant and potential geroprotective effects. nih.govd-nb.info Research specifically investigates this compound's impact on key processes associated with aging, including oxidative stress, inflammation, atherogenesis, cerebral age-related pathology, DNA damage, and methylation. nih.govd-nb.info

The numerous recent reports highlight a rising interest in understanding this compound's multiple actions in regulating cellular senescence. Its observed beneficial effects on cell and tissue functions, along with metabolic processes, position this compound as a valuable candidate for inclusion in geroprotector databases. nih.govd-nb.inforesearchgate.netdntb.gov.ua Preclinical studies, for instance, have demonstrated this compound's ability to act as a DNA-demethylating agent by inhibiting DNA methyltransferases in both normal and cancer cells, or through direct interaction with DNA. ebi.ac.ukd-nb.info These findings suggest a complex pharmacological profile for this compound, indicating its therapeutic potential in the prevention and treatment of aging-associated diseases. nih.govd-nb.info

Molecular and Cellular Mechanisms of Procaine Action

Modulation of Ion Channels and Membrane Biophysics

Procaine is known to bind to membrane constituents and modulate a series of ion channels, which is central to its anesthetic action. d-nb.infonih.gov

Voltage-Gated Sodium Channel Inhibition

The primary mechanism of action for this compound, as with other local anesthetics, is the inhibition of sodium influx through voltage-gated sodium channels (NaVs) in the neuronal cell membrane of peripheral nerves. drugbank.comnih.govnih.gov By binding to these channels, this compound prevents the rapid influx of sodium ions necessary for the initiation and propagation of action potentials. drugbank.comnih.govpatsnap.com This blockade is thought to occur at a receptor site located at the cytoplasmic (inner) portion of the sodium channel. drugbank.comnih.govpatsnap.com The non-ionized, lipid-soluble form of this compound is believed to penetrate the neuronal cell membrane, after which it reverts to its ionized form within the cytoplasm to bind effectively to the sodium channels. patsnap.com This interruption of sodium influx increases the threshold for electrical excitability, reduces the rate of action potential rise, slows impulse conduction, and ultimately leads to the failure of nerve conduction. nih.gov

Calcium Channel Modulation

This compound also exhibits modulatory effects on calcium channels. Studies have shown that this compound can inhibit calcium influx, for instance, in bovine adrenal chromaffin cells, with an IC50 of 60 µM for associated calcium influx. nih.govcapes.gov.br In the sarcoplasmic reticulum, this compound acts as a Ca2+-induced Ca2+ release blocker by increasing the longest closed time of individual sarcoplasmic reticulum Ca2+ release channels, indicating a selective interaction with a closed state of the channel rather than an open state. nih.gov Increasing external calcium concentrations can reduce the effectiveness of this compound in decreasing sodium conductance, suggesting a competitive action between calcium and this compound on the membrane conductance mechanism. nih.govpsu.edu

Interaction with Membrane Phospholipids (B1166683) and Fluidity Alterations

This compound interacts directly with membrane phospholipids, leading to concentration-dependent changes in membrane fluidity. d-nb.infonih.govlew.ro Molecular dynamics simulations and experimental findings indicate that this compound molecules penetrate phospholipid membranes, such as dimyristoylphosphatidylcholine (B1235183) (DPPC) monolayers, and influence their structure. lew.roresearchgate.net This interaction can increase the fluidity of the lipid portion of the membrane by decreasing the order of the hydrocarbon chains. lew.ro The ability of this compound to compete with calcium for binding to phospholipids in vitro suggests that competitive binding to phospholipids may be a model for interpreting its effects on membrane conductance. nih.govpsu.edu

Table 1: Effects of this compound on Membrane Biophysics and Ion Channels

Parameter / Channel TypeObserved EffectConcentration (Example)Reference(s)
Voltage-Gated Sodium ChannelsInhibition of sodium influx, blockade of action potentialsN/A drugbank.comnih.govnih.govpatsnap.com
Sarcoplasmic Reticulum Ca2+ Release ChannelsIncreases longest closed time, interacts with closed stateN/A nih.gov
Calcium Influx (Chromaffin Cells)Inhibition of Ca2+ influxIC50 60 µM nih.govcapes.gov.br
Resting Membrane Conductance (Guinea-pig Papillary Muscle)Decreased, primarily potassium conductance1 mM (dissociation constant) nih.gov
Membrane FluidityIncreased fluidity, decreased hydrocarbon chain orderConcentration-dependent d-nb.infonih.govlew.ro

Effects on Membrane Conductance

This compound significantly impacts membrane conductance. It acts by reducing both sodium and potassium conductances. nih.govpsu.edu Studies in guinea-pig ventricular muscle showed that this compound increased membrane resistance and time constant by inhibiting resting membrane conductance, primarily due to the depression of potassium conductance. nih.gov This inhibition of membrane conductance is a key aspect of how this compound prevents the generation and propagation of nerve impulses. nih.govnih.gov In Xenopus laevis oocytes, this compound application caused a depolarization and an increase in membrane conductance corresponding to an inward current. tandfonline.com

Epigenetic Modulatory Actions

Beyond its well-established effects on ion channels, this compound has emerged as a molecule with significant epigenetic modulatory actions, primarily through its ability to inhibit DNA methylation. d-nb.infofrontiersin.orgresearchgate.netheraldopenaccess.us

This compound functions as a DNA demethylating agent, notably by reducing global DNA methylation levels in various cancer cell lines, including breast, gastric, and hepatoma cells. researchgate.netnih.govaacrjournals.orgnih.govnih.govterapianeural.com This demethylating effect is associated with, and potentially mediated by, this compound binding strongly to CpG-rich DNA. aacrjournals.org It represses the activity, but not the expression, of DNA methyltransferases 1 and 3A (DNMT1 and DNMT3A). researchgate.netnih.govmdpi.com By abrogating the binding of DNMT1 and DNMT3A to promoter regions, this compound can reduce DNA methylation at specific genes, such as CDKN2A and RARβ, leading to their upregulation. researchgate.netnih.gov This ability to reactivate epigenetically silenced tumor suppressor genes underscores its potential in epigenetic-based therapeutic strategies. nih.govaacrjournals.orgterapianeural.comspandidos-publications.com

Table 2: Epigenetic Modulation by this compound

Epigenetic Target / EffectMechanismObserved in (Cell/Tissue)Reference(s)
Global DNA MethylationReduction of 5-methylcytosine (B146107) contentBreast cancer (MCF-7), Gastric cancer, Hepatoma cells researchgate.netnih.govaacrjournals.orgnih.govnih.govterapianeural.commdpi.com
DNMT1/DNMT3A ActivityRepression of activity (not expression)Gastric cancer cells researchgate.netnih.govmdpi.com
Gene-Specific DemethylationAbrogates DNMT1/DNMT3A binding to promoter regionsCDKN2A, RARβ promoters researchgate.netnih.govmdpi.com
Tumor Suppressor Gene ReactivationUpregulation of silenced genesCDKN2A, RARβ researchgate.netaacrjournals.orgnih.govterapianeural.com

DNA Demethylation and Global Genomic Hypomethylation

This compound (PCA) functions as a DNA-demethylating agent, leading to global genomic DNA hypomethylation and demethylation. This effect has been observed in various human cancer cell lines, including breast cancer (MCF-7), liver cancer, gastric cancer, and colon cancer wikipedia.orgwikipedia.orgguidetopharmacology.orgfishersci.iewikipedia.orgciteab.commims.comuni.lumims.com. Studies on MCF-7 breast cancer cells demonstrated a direct proportionality between increasing doses of PCA and a reduction in 5-methylcytosine DNA content wikipedia.orgwikipedia.orgwikipedia.org. The most significant reduction, approximately 41%, was achieved at a this compound concentration of 0.5 mM wikipedia.orgwikipedia.orgwikipedia.org. Similarly, in HCT116 colon cancer cells, 5 µM this compound alone, or 3 µM this compound in combination with carboplatin, proved effective in demethylating the entire genome uni.lu.

Table 1: Impact of this compound on 5-Methylcytosine DNA Content in MCF-7 Cells

This compound Concentration (mM) Reduction in 5-Methylcytosine DNA Content (%)
0.5 41 wikipedia.orgwikipedia.orgwikipedia.org

Reactivation of Epigenetically Silenced Genes

A crucial aspect of this compound's action is its ability to reactivate epigenetically silenced tumor suppressor genes. This occurs through the demethylation of hypermethylated CpG islands located in their promoter regions wikipedia.orgwikipedia.orgguidetopharmacology.orgwikipedia.orgmims.com. A notable example is the restoration of gene expression for the Retinoic Acid Receptor Beta 2 (RARβ2) gene after this compound treatment, which was previously silenced by dense hypermethylation wikipedia.orgwikipedia.orgguidetopharmacology.orgwikipedia.org. This compound, along with its derivative procainamide, has also been shown to reactivate Wnt inhibitory factor-1 (WIF-1) in lung cancer cell lines (H460 and A549) by promoting demethylation wikipedia.orgfishersci.nl. In gastric cancer, this compound upregulates the expression of tumor suppressor genes such as CDKN2A and RARβ by activating their promoters mims.com. This property is reminiscent of procainamide's ability to restore the expression of the hypermethylated GSTP1 gene wikipedia.orgguidetopharmacology.org.

Binding Affinity to CpG-Rich DNA Sequences

This compound exhibits a strong binding affinity for CpG-rich DNA sequences, a property believed to mediate its demethylating effects wikipedia.orgwikipedia.orgguidetopharmacology.orgwikipedia.orgciteab.com. This interaction has been demonstrated through studies showing that this compound's binding to unmethylated or methylated forms of CpG-rich (GA), CpG-medium (RARβ2), and CpG-poor (MLH1) oligonucleotides occurs with dissociation constants (Kds) in the micromolar range wikipedia.orgwikipedia.org. Research suggests that multiple molecules of this compound can bind simultaneously to CpG-rich DNA, which may interfere with the DNA methylation machinery wikipedia.orgwikipedia.orgciteab.comwikipedia.orgfishersci.ca.

Inhibition of DNA (cytosine-5)-methyltransferases

This compound is categorized as a non-nucleoside inhibitor of DNA methylation wikipedia.orgwikipedia.orgwikipedia.org. Its mechanism involves repressing the activity of DNA methyltransferase 1 (DNMT1) and DNA methyltransferase 3A (DNMT3A) without affecting their expression levels citeab.commims.com. This compound's inhibitory effect is achieved by directly binding to CpG-rich sequences, which physically impedes the interaction between DNMT enzymes and their DNA targets fishersci.ieciteab.com. This mechanism differs from nucleoside analog inhibitors (e.g., 5-azacytidine, 5-aza-2'-deoxycytidine) which are incorporated into DNA wikipedia.orgciteab.com. The related compound, procainamide, has also been proposed to inhibit DNMT1's binding to hemimethylated DNA, thereby suppressing its catalytic activity fishersci.nlwikipedia.org.

Mitochondrial Bioenergetics and Structural Modulation

This compound also modulates mitochondrial bioenergetics and structure, influencing key processes like membrane potential and oxidative phosphorylation.

Impact on Mitochondrial Membrane Potential

This compound can induce depolarization of the mitochondrial membrane potential (ΔΨm). Studies in rat dorsal root ganglion neurons have shown this effect to be dose-dependent, associated with an increase in mitochondrial and intracellular pH wikipedia.org. High concentrations of this compound (e.g., >10 mM) have been observed to inhibit the uncoupling effect of 2,4-dinitrophenol (B41442) on oxidative phosphorylation thermofisher.com. In isolated rat liver mitochondria, concentrations greater than 10^-3 M negatively impacted membrane integrity and phosphorylation capacity, with 5 x 10^-3 M leading to a collapse of membrane potential and a complete loss of phosphorylation ability fishersci.ca. Similar findings in human neuroblastoma (SH-SY5Y) cells indicated that this compound significantly decreased mitochondrial membrane potential at neurotoxic concentrations fishersci.no. More recently, in human tongue squamous carcinoma cells (CAL27 and SCC-15), this compound was shown to induce mitochondrial damage and reduce ΔΨm mims.comfishersci.be. Conversely, at lower concentrations (10^-5 to 10^-4 M), this compound's uncoupling effect on membrane potential was found to be absent or negligible fishersci.ca.

Modulation of Oxidative Phosphorylation

This compound influences the process of oxidative phosphorylation wikipedia.orgthermofisher.com. In isolated rat liver mitochondria, low concentrations (1 mM) of this compound stimulated the basal respiratory state (respiration prior to ADP addition) wikipedia.org. Its effect on state-3 respiration (respiration in the presence of ADP) was biphasic, exhibiting a slight stimulation at low to moderate concentrations (≤1 mM) but inhibition at higher concentrations (>1 mM) wikipedia.org. Research in brain mitochondria from senescent rats demonstrated that this compound treatment increased the oxygen consumption rate, both in state 3 and state 4, when glutamate (B1630785) and succinate (B1194679) were used as substrates. This led to respiratory activity values approaching those observed in young control rats fishersci.com. It is hypothesized that this compound facilitates oxygen transport towards the mitochondrial matrix by modifying the mitochondrial membrane structure fishersci.com. High concentrations (>10 mM) of this compound have also been noted to stimulate respiratory activity and induce membrane rigidity, which in turn could allow preferential oxygen diffusion and accelerate free radical reactions thermofisher.com. Electron microscopy studies have corroborated the inhibitory effects at high concentrations, revealing swollen or supercondensed mitochondria with evidence of membrane ruptures wikipedia.org. Conversely, at lower concentrations, this compound may exert protective effects against lipid peroxidation thermofisher.com.

Table 2: Effects of this compound on Mitochondrial Respiration in Isolated Rat Liver Mitochondria

Parameter / State This compound Concentration Effect
Basal Respiration 1 mM Stimulation wikipedia.org
State-3 Respiration ≤1 mM Slight Stimulation wikipedia.org
State-3 Respiration >1 mM Inhibition wikipedia.org
Membrane Integrity >10^-3 M Negatively Affected fishersci.ca
Phosphorylation Capacity >10^-3 M Negatively Affected fishersci.ca

Regulation of Fatty Acid Oxidation

This compound and related compounds, such as Gerovital H3, have been shown to influence fatty acid oxidation. Studies in adult and old rat liver demonstrated that chronic treatment with this compound and Gerovital H3 significantly stimulated the oxidation rates of acetate, octanoate, and palmitate. This effect contributes to an increased formation of reduced nucleotides like NADH in mitochondria, which can, in turn, enhance ATP synthesis at the mitochondrial level citeab.com. This suggests that this compound may play a role in regulating cellular energy metabolism, particularly in the context of aging citeab.com.

Beyond oxidation, this compound also impacts lipid synthesis. In rat adipose tissue, this compound stimulated lipid synthesis from glucose, fructose, or pyruvate. This action was accompanied by an increase in pentose (B10789219) shunt activity and the fatty acid:glycerol ratio, indicating an acceleration of fatty acid synthesis lipidmaps.org. Furthermore, this compound has been observed to inhibit norepinephrine-induced lipolysis in adipose tissue. This antilipolytic effect was uniquely associated with an augmented, rather than reduced, hormone-stimulated increase in intracellular cyclic AMP, a phenomenon termed the "uncoupling effect" of this compound atamanchemicals.com. The broader role of this compound as a modulator of lipid metabolism is supported by various experimental investigations ontosight.ai.

Enzymatic and Receptor-Mediated Interactions

This compound engages in diverse interactions with various enzymes and receptors, contributing to its complex biological effects.

This compound has been identified as an inhibitor of monoamine oxidase (MAO) activity nih.govwikipedia.org. MAO enzymes are crucial for the metabolism of monoamine neurotransmitters such as serotonin (B10506), norepinephrine, and dopamine (B1211576), regulating their availability in the brain nih.govciteab.com. The inhibitory effect of this compound on MAO is substrate-dependent. In vitro experiments with MAO from rat brain or liver indicated that this compound was more effective in inhibiting the oxidation of serotonin compared to phenylethylamine, with an intermediate effect on tryptamine (B22526) oxidation fishersci.nl. A stabilized form of this compound hydrochloride, Gerovital H3, functions as a weak, reversible, and fully competitive inhibitor of MAO wikipedia.org. When administered in vivo (150 mg/kg intraperitoneally in rats), this compound inhibited MAO activity most prominently in the liver, to a lesser extent in the heart, and only very slightly in the brain, with effects lasting up to 8 hours fishersci.nl.

Table 1: Effect of this compound on Monoamine Oxidase Activity based on Substrate Type (In vitro)

SubstrateThis compound's Inhibitory Effect fishersci.nl
Serotonin OxidationMore Effective
Tryptamine OxidationIntermediate Effect
Phenylethylamine OxidationLess Effective

This compound has been shown to modulate the activity of phospholipase A2 (PLA2), an enzyme responsible for converting membrane phospholipids into lysophospholipids and free fatty acids wikipedia.org. The extent and direction of this compound's effect on PLA2 are dependent on its concentration and the enzyme's source wikipedia.orgwikipedia.org. Both this compound and its derivative, ProcCluster®, demonstrated a concentration-dependent inhibition of PLA2 activity in Calu-3 cell lysates, achieving approximately 40% inhibition at a this compound concentration of 2.5 mM wikipedia.org. In a rat model of acute pancreatitis induced by taurocholate, this compound hydrochloride significantly reduced group II PLA2 catalytic activity in both serum and tissues (pancreas and lung) wikipedia.org. Notably, this compound treatment did not affect PLA2 activity derived from bee venom wikipedia.org. Mechanistically, less surface-active anesthetics like this compound are thought to inhibit PLA2 by interacting with the enzyme in the subphase, thereby preventing the enzyme's penetration at the lipid monolayer interface fishersci.at. However, this compound showed only a slight inhibition of superoxide (B77818) anion production and was ineffective as an inhibitor of arachidonic acid release at concentrations up to 100 μM fishersci.fi.

Information regarding the direct inhibition of Fatty Acid Amide Hydrolase (FAAH) by this compound or its explicit modulation of the endocannabinoid system was not identified in the reviewed scientific literature.

This compound interacts with N-methyl-D-aspartate (NMDA) receptors, exhibiting an antagonistic effect nih.govfishersci.no. These receptors are crucial ionotropic glutamate receptors involved in synaptic plasticity and neural communication dergipark.org.tr. This compound produces a reversible and concentration-dependent inhibition of NMDA-induced currents in dissociated mouse hippocampal pyramidal neurons wikipedia.org. The half-maximal inhibition (IC50) for this compound on NMDA-induced currents at a membrane potential of -60 mV was determined to be 0.296 ± 0.031 mM wikipedia.org. This inhibition is characteristic of a noncompetitive antagonism, as this compound reduces the maximal NMDA-induced currents without altering the EC50 values for NMDA wikipedia.orgflybase.org. Furthermore, the antagonistic effect of this compound on NMDA receptors is voltage-dependent, with greater effectiveness observed at more negative transmembrane potentials wikipedia.org. This suggests a channel-blocking mechanism wikipedia.org. Structural insights indicate that this compound may interact with sites on the NMDA receptor's ζ1 subunit (specifically at Asp598) that are closely related to the binding sites for Mg2+ and ketamine, as mutations at this residue reduce sensitivity to this compound flybase.org.

Table 2: this compound's Inhibitory Potency on NMDA Receptors

Receptor TypeTarget ActivityIC50 (at -60 mV) wikipedia.orgMode of Antagonism wikipedia.orgflybase.org
NMDA ReceptorNMDA-induced currents inhibition0.296 ± 0.031 mMNoncompetitive (Channel Blocker)

This compound is also known to modulate the activity of nicotinic acetylcholine (B1216132) receptors (nAChRs) nih.govfishersci.no. It acts as a reversible inhibitor, appearing to stabilize the receptor in an inactive conformational state fishersci.at. The interaction is facilitated by this compound's aromatic structure, which promotes hydrophobic binding to the receptor's active site fishersci.at. In studies involving mouse nAChR muscle subtypes expressed in Xenopus laevis oocytes, this compound produced a reversible inhibition of currents induced by dimethylphenylpiperazinium (B86806) iodide (DMPP), a specific nicotinic agonist fishersci.fi. This inhibition was voltage-dependent, increasing as the transmembrane holding potential became more negative (e.g., at -90 mV compared to -45 mV) fishersci.fi. Furthermore, mutant forms of the nAChR with single amino acid changes in the M2 regions of their α and β subunits displayed increased sensitivity to this compound fishersci.fi. This compound is cited as an inhibitor of nAChRs with an IC50 of 45.5 μM fishersci.ca. Evidence also suggests that uncharged, membrane-permeant this compound molecules can bind to specific residues (6´ and 10´) within closed nAChR channels by accessing them through the membrane or the receptor protein itself fishersci.pt.

Table 3: this compound's Inhibitory Potency on Nicotinic Acetylcholine Receptors

Receptor TypeTarget ActivityIC50 fishersci.caInhibition Characteristics fishersci.atfishersci.fi
Nicotinic Acetylcholine Receptor (nAChR)DMPP-induced currents inhibition45.5 μMReversible, Voltage-dependent

Serotonin Receptor-Ion Channel Complex Interactions

This compound has been shown to interact with the serotonin receptor-ion channel complex, specifically the 5-HT3 receptor. Studies in rat nodose ganglion neurons have demonstrated that this compound inhibits the 5-HT3 receptor-mediated inward current in a concentration-dependent and reversible manner. This inhibition does not appear to be sensitive to changes in membrane potential. Concentration-response curves suggest that this compound acts as a competitive inhibitor on 5-HT3 receptors, with a dissociation constant (Kd) of 1.7 µM. This indicates that interaction with 5-HT3 receptors is one of this compound's actions within the nervous system. drugbank.comflarer.chtargetmol.comnih.govtandfonline.comresearchgate.netdntb.gov.ua

A summary of this compound's interaction with the 5-HT3 receptor is provided in Table 1.

Target ReceptorMechanism of ActionDissociation Constant (Kd)Reference
5-HT3 receptorCompetitive Inhibition1.7 µM drugbank.comtargetmol.comnih.gov

Intracellular Signaling Pathway Perturbations

This compound has been found to perturb multiple intracellular signaling pathways, highlighting its diverse cellular effects. This includes its ability to inhibit growth and promote apoptosis in various cancer cell lines by influencing specific signaling cascades. spandidos-publications.commdpi.comdntb.gov.uanih.govnih.govmdpi.com

This compound has been demonstrated to inhibit the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway. Research on human tongue squamous cell carcinoma (CAL27 and SCC-15 cells) showed that this compound dose-dependently reduced the expression levels of both phosphorylated Akt (p-AKT) and PI3K, indicating inhibition of this pathway. This inhibition is implicated in this compound's ability to induce cell cycle arrest and apoptosis in these cancer cells. spandidos-publications.comdntb.gov.uanih.govnih.gov

Furthermore, this compound's inhibitory effect on the PI3K/Akt pathway has been observed in the context of hepatocellular carcinoma, where it reduced the phosphorylation of c-Met downstream signals, including PI3K and Akt. This suggests a broader role for this compound in modulating this pathway in different cellular contexts. mdpi.com The PI3K/Akt pathway is also linked to inflammatory pain, and this compound's inhibition of this pathway contributes to its anti-inflammatory effects. eneuro.orgeneuro.orgnih.gov

Key findings regarding PI3K/Akt pathway inhibition by this compound are summarized in Table 2.

Cell TypePathway Components AffectedObserved EffectReference
CAL27 & SCC-15 cells (human tongue squamous cell carcinoma)p-AKT, PI3KDose-dependent reduction in expression levels; inhibition of pathway spandidos-publications.comnih.govnih.gov
Hepatocellular Carcinoma cellsPI3K, Akt (downstream of c-Met phosphorylation)Reduced phosphorylation mdpi.com
HAPI cells (microglia)p-Akt, p-PI3KSuppression of levels; reversal by STAT3 upregulation eneuro.orgeneuro.orgnih.gov eneuro.orgeneuro.orgnih.gov

This compound has been shown to inactivate the Extracellular signal-regulated kinase (ERK)/Mitogen-activated protein kinase (MAPK)/Focal Adhesion Kinase (FAK) pathway, with a notable regulatory role played by RhoA. In human tongue squamous cell carcinoma cells (CAL27), this compound significantly reduced the expression levels of both ERK and phosphorylated ERK (p-ERK) in a dose-dependent manner. spandidos-publications.comnih.govnih.gov

In colon cancer cells (HCT116), this compound inhibited proliferation and migration and promoted apoptosis by inactivating the ERK/MAPK/FAK pathways through the regulation of RhoA. This compound decreased the expression level of RhoA in a dose-dependent manner. Overexpression of RhoA was able to reverse the effects of this compound on cell proliferation, apoptosis, and migration, as well as the decreased levels of p-ERK, p-p38MAPK, and p-FAK. Inhibitors of ERK1/2 (PD098059), p38MAPK (SB203580), and FAK (Y15) also reversed these effects, confirming the involvement of these pathways and RhoA regulation. ijpsonline.comingentaconnect.comnih.govnih.govtechscience.comspandidos-publications.com

Table 3 details this compound's impact on the ERK/MAPK/FAK pathway.

Cell TypePathway Components AffectedRegulatory MechanismObserved EffectReference
CAL27 cells (human tongue squamous cell carcinoma)ERK, p-ERKDirect inhibitionDose-dependent reduction in expression spandidos-publications.comnih.govnih.gov
HCT116 cells (colon cancer)ERK, p38MAPK, FAKRegulation of RhoA expression (decreased RhoA)Inactivation of pathways; inhibition of proliferation and migration; promotion of apoptosis ijpsonline.comnih.govnih.govtechscience.com
Osteosarcoma cellsAKT/ERK pathwayUpregulation of miR-133bInactivation of pathways; inhibits proliferation and migration, promotes apoptosis researchgate.net
Glioma cellsERK/p38MAPK pathwayInhibitionSuppresses proliferation and motility spandidos-publications.com

This compound has been found to regulate the Signal Transducer and Activator of Transcription 3 (STAT3)/Chemokine (C-C motif) Ligand 5 (CCL5) axis. This regulation plays a role in alleviating pain behavior by inhibiting microglia M1 polarization, as demonstrated in complete Freund's adjuvant (CFA) rat models and in vitro studies with HAPI microglia cells. eneuro.orgeneuro.orgnih.govnih.govresearchgate.net

This compound inhibits the STAT3/CCL5 axis, which subsequently influences the PI3K/Akt signaling pathway. Overexpression of STAT3 has been shown to promote M1 polarization of HAPI cells by binding to the CCL5 promoter region and activating PI3K/Akt signaling. This compound's ability to inhibit LPS-induced HAPI M1 polarization is mediated through the STAT3/CCL5/PI3K/Akt axis. Overexpression of STAT3 counteracted this compound's suppressive effect on STAT3 and CCL5 levels. Furthermore, STAT3 upregulation increased inflammatory factors (TNF-α, IL-1β, IL-6), which was suppressed by CCL5 knockdown. eneuro.orgeneuro.orgnih.govnih.govresearchgate.neteneuro.org

In a neuropathic pain rat model, this compound attenuated pain behaviors and inhibited the expression of both Janus kinase 2 (JAK2) and STAT3 at mRNA and protein levels, suggesting its mechanism involves JAK2/STAT3 signaling inhibition. nih.govd-nb.info

Details on the STAT3/CCL5 axis regulation by this compound are presented in Table 4.

Cell/Model SystemPathway Components AffectedRegulatory MechanismObserved EffectReference
HAPI microglia cells (in vitro)STAT3, CCL5, PI3K/AktInhibition of STAT3/CCL5 axis, influencing PI3K/Akt activationInhibits LPS-induced M1 polarization; alleviates painful behavior eneuro.orgeneuro.orgnih.govnih.govresearchgate.neteneuro.org
CFA rat model (in vivo)STAT3, CCL5Regulation of STAT3/CCL5 axisAlleviates painful behavior by inhibiting microglia M1 polarization eneuro.orgeneuro.orgnih.govnih.gov
Neuropathic pain rat modelJAK2, STAT3Inhibition of JAK2 and STAT3 expressionAttenuates neuropathic pain behaviors nih.govd-nb.info

Pharmacological Effects and Advanced Therapeutic Investigations of Procaine

Neuropharmacological Research

Research on Cognitive Function and Dementia (Mechanistic Studies)

Studies have investigated procaine's potential neuroprotective properties and its influence on cognitive function, particularly in the context of neurodegenerative conditions like Alzheimer's disease (AD). This compound has demonstrated strong neuroprotective effects against the neurotoxicity induced by amyloid beta-peptide (Aβ1-42) in rat pheochromocytoma PC12 cells nih.govnih.govebi.ac.uk. This protective action involves the preservation of Aβ1-42-induced ATP depletion nih.govnih.gov. Furthermore, this compound has been shown to inhibit the neurotoxic effects of glutamate (B1630785) on PC12 cells, suggesting that reducing glutamate-induced neurotoxicity could be a mechanism by which this compound exerts its "anti-amyloid" effects nih.govnih.govebi.ac.uk.

Mechanistic studies indicate that this compound acts as a ligand for the sigma 1 receptor, a protein known for its involvement in protecting mitochondrial function and its association with antidepressant properties nih.govnih.govebi.ac.uk. While this compound also binds to muscarinic receptors, the full implications of this interaction require further clarification nih.govnih.gov.

Beyond these specific interactions, this compound exhibits significant antioxidant action, which may contribute to its neuroprotective effects nih.gov. In vitro and in vivo studies suggest that this compound can act as an inhibitor of lipid peroxide chain reactions and as a scavenger of reactive oxygen species (ROS), thereby protecting cellular and mitochondrial membranes nih.govd-nb.info. For instance, preincubation of Jurkat cells with this compound effectively reduced the generation of cell membrane lipoperoxides nih.gov.

While some older trials involving healthy elderly individuals suggested a positive effect of this compound on cognitive function, evidence regarding its benefits in preventing or treating dementia or cognitive impairment in patients remains inconclusive, with some studies even suggesting negative effects nih.govd-nb.infonewswise.comresearchgate.net.

Table 1: Mechanistic Effects of this compound on Cognitive Function and Dementia

Effect on Cognitive Function/DementiaMechanism of ActionResearch Model / FindingsSource
Neuroprotection against Aβ1-42Preserves ATP levels; Ligand for sigma 1 receptorRat pheochromocytoma PC12 cells, inhibits Aβ1-42-induced ATP depletion; sigma 1 receptor binding nih.govnih.gov nih.govnih.gov
Inhibition of Glutamate NeurotoxicityReduces glutamate-induced neurotoxicityPC12 cells, suggests "anti-amyloid" effect nih.govnih.gov nih.govnih.gov
Antioxidant ActionInhibits lipid peroxides; Scavenges ROSIn vitro and in vivo studies, protects cellular and mitochondrial membranes; reduces cell membrane lipoperoxides in Jurkat cells nih.govd-nb.info nih.govd-nb.info
DNA DemethylationCan induce demethylation of APAF1 gene; partial blockade of DNA-methylaseT24/5637 cells, activates caspase-3/9 nih.gov; human cancer cells, growth inhibition ebi.ac.ukscivisionpub.comsciforschenonline.orgresearchgate.net nih.govebi.ac.ukscivisionpub.comsciforschenonline.orgresearchgate.net

Tinnitus Suppression Mechanisms

While this compound is recognized for its various therapeutic effects, including pain relief and harmonization of the nervous system scivisionpub.comsciforschenonline.orgheraldopenaccess.usheraldopenaccess.us, specific mechanistic studies directly detailing how this compound suppresses tinnitus were not identified in the provided research outputs. Further dedicated research would be required to elucidate any direct mechanisms of action related to tinnitus suppression.

Anti-inflammatory and Immunomodulatory Research

This compound exhibits notable anti-inflammatory and immunomodulatory properties, which contribute to its broader therapeutic applications scivisionpub.comsciforschenonline.orghealingsanctuary.clinicresearchgate.netthelcfl.com. Its benefits include pain and inflammation inhibition, vasodilatation, and antioxidant effects scivisionpub.comsciforschenonline.orgheraldopenaccess.usheraldopenaccess.us.

Mechanisms of Inflammation Inhibition

This compound's anti-inflammatory effects are multifaceted. Its degradation products, diethylaminoethanol (DEAE) and para-aminobenzoic acid (PABA), play a significant role in these actions scivisionpub.comsciforschenonline.orgheraldopenaccess.ussciforschenonline.org. DEAE, for example, is capable of acting as an anti-inflammatory agent through the inhibition of fatty acid amide hydrolase, which leads to an increase in endocannabinoid levels scivisionpub.comsciforschenonline.orgheraldopenaccess.ussciforschenonline.org. PABA, on the other hand, functions as an antihistamine, capillary sealant, and membrane stabilizer scivisionpub.comsciforschenonline.orgheraldopenaccess.ussciforschenonline.org.

This compound's antioxidant action also contributes to inflammation inhibition by reducing the formation and accumulation of free radicals and inhibiting the release of lysosomal enzymes d-nb.inforesearchgate.netthelcfl.com. It has been shown to reduce the generation of cell membrane lipoperoxides nih.govd-nb.info. Furthermore, this compound stabilizes cell membranes and modulates ion channels, which can influence inflammatory processes nih.govd-nb.infoscivisionpub.comsciforschenonline.orgsciforschenonline.org. The vasodilatory effect of this compound is also beneficial, allowing it to optimally influence poorly circulated inflamed tissues by improving blood flow and oxygenation scivisionpub.comsciforschenonline.orgheraldopenaccess.ushealingsanctuary.clinicthelcfl.com.

Modulation of Microglia M1 Polarization

This compound has been shown to modulate microglia polarization, specifically inhibiting the pro-inflammatory M1 phenotype nih.govnih.goveneuro.org. In studies using HAPI cells stimulated with lipopolysaccharide (LPS) to induce M1 polarization, this compound significantly inhibited this process nih.govnih.gov.

The mechanism involves this compound's regulation of the STAT3/CCL5 axis nih.govnih.goveneuro.orgeneuro.org. Overexpression of STAT3 can promote M1 polarization in HAPI cells by binding to the CCL5 promoter region and activating the PI3K/Akt signaling pathway nih.govnih.gov. This compound alleviates inflammation by inhibiting STAT3, which in turn affects the PI3K/Akt signaling pathway nih.gov. This inhibition by this compound also leads to a reduction in the upregulation of inflammatory factors such as TNF-α, IL-1β, and IL-6 that are typically elevated by LPS stimulation nih.govnih.gov. The administration of this compound also promotes an increase in M2 polarized microglia, which are associated with anti-inflammatory and neuroprotective effects nih.goveneuro.org.

Table 2: Modulation of Microglia M1 Polarization by this compound

Target / Pathway AffectedEffect of this compoundIn Vitro / In Vivo FindingsSource
Microglia M1 PolarizationInhibition of LPS-induced M1 polarizationSignificant reduction in M1-polarized microglia ratio in HAPI cells nih.govnih.gov nih.govnih.gov
STAT3/CCL5 AxisRegulation and suppression of STAT3/CCL5 axisInhibition of STAT3 in HAPI cells; Alleviation of painful behavior in CFA rats nih.govnih.goveneuro.orgeneuro.org nih.govnih.goveneuro.orgeneuro.org
Inflammatory CytokinesAlleviation of TNF-α, IL-1β, IL-6 upregulationReduced levels of TNF-α, IL-1β, and IL-6 in LPS-stimulated HAPI cells nih.gov nih.gov
PI3K/Akt Signaling PathwayInhibition downstream of STAT3/CCL5 axisAffects PI3K/Akt pathway, which contributes to anti-inflammatory effects nih.gov nih.gov

Inhibition of Inflammatory Mediators (e.g., Eicosanoids)

This compound has demonstrated inhibitory effects on the release and synthesis of various inflammatory mediators researchgate.netnih.gov. It is known to influence eicosanoids, which are crucial in pathological responses to tissue injury and regulatory processes researchgate.netnih.govdrugbank.com. Specifically, this compound has been shown to interact with phospholipase A2 (PLA2), an enzyme responsible for releasing arachidonic acid from membrane phospholipids (B1166683), which is a precursor to eicosanoids drugbank.comneuraltherapie.atmdpi.com. Some studies indicate that while low concentrations of local anesthetics might slightly stimulate PLA2 activity, higher concentrations can inhibit the enzyme neuraltherapie.at. This compound, along with lidocaine, has been observed to inhibit pancreatic PLA2 at relatively low concentrations neuraltherapie.at.

Furthermore, early in vitro studies have shown that several local anesthetics, including this compound, possess inhibitory effects on spontaneous prostaglandin (B15479496) biosynthesis neuraltherapie.at. This inhibition is observed to increase with lower pH, suggesting that the ionized forms of these agents are primarily responsible for this action neuraltherapie.at.

Anti-rheumatic and Joint-Protective Mechanisms

This compound has exhibited anti-rheumatic and joint-protective actions, particularly noted in osteoarthritic models scivisionpub.comheraldopenaccess.usheraldopenaccess.ussciforschenonline.org. In a rat osteoarthritic model, the anti-rheumatic and joint-protective effects of this compound-base, when administered via intra-articular injection, were found to be superior compared to Dexamethasone scivisionpub.comheraldopenaccess.usheraldopenaccess.ussciforschenonline.org.

The anti-inflammatory effects of this compound in rheumatic diseases are particularly pronounced when combined with an alkali additive, such as sodium bicarbonate scivisionpub.comsciforschenonline.orgheraldopenaccess.ussciforschenonline.org. This combination is thought to increase intracellular this compound concentration, enhancing its effects heraldopenaccess.ussciforschenonline.org. The continuous application of this compound-base has shown promising results in severe cases of pain and inflammation, including rheumatic conditions scivisionpub.comheraldopenaccess.usheraldopenaccess.ussciforschenonline.org.

The anti-inflammatory action of DEAE, a metabolite of this compound, contributes to these effects by inhibiting fatty acid amide hydrolase, leading to increased levels of endocannabinoids which have anti-inflammatory properties scivisionpub.comsciforschenonline.orgheraldopenaccess.ussciforschenonline.org. PABA, another metabolite, also acts as an antihistamine and membrane stabilizer, further supporting the anti-inflammatory and joint-protective mechanisms scivisionpub.comsciforschenonline.orgheraldopenaccess.ussciforschenonline.org.

Table 3: Anti-rheumatic and Joint-Protective Effects of this compound

Condition/EffectMechanism of ActionResearch Model / FindingsSource
Osteoarthritis / Joint ProtectionDirect anti-rheumatic and joint-protective actionSuperior to Dexamethasone in rat osteoarthritic model after intra-articular injection scivisionpub.comheraldopenaccess.usheraldopenaccess.ussciforschenonline.org scivisionpub.comheraldopenaccess.usheraldopenaccess.ussciforschenonline.org
Rheumatic Disease InflammationEnhanced anti-inflammatory effect with alkali additive; Metabolite (DEAE) actionAnti-inflammatory effect higher when combined with sodium bicarbonate; DEAE increases endocannabinoid levels scivisionpub.comsciforschenonline.orgheraldopenaccess.ussciforschenonline.org scivisionpub.comsciforschenonline.orgheraldopenaccess.ussciforschenonline.org
Overall Anti-inflammationMetabolites DEAE and PABA, membrane stabilization, vasodilatationDEAE inhibits fatty acid amide hydrolase; PABA acts as antihistamine/membrane stabilizer; this compound causes vasodilatation scivisionpub.comsciforschenonline.orgheraldopenaccess.ushealingsanctuary.clinicthelcfl.comsciforschenonline.org scivisionpub.comsciforschenonline.orgheraldopenaccess.ushealingsanctuary.clinicthelcfl.comsciforschenonline.org

Oncology Research and Anticancer Modalities

Cell Cycle Arrest Mechanisms in Malignancy

This compound exerts its anticancer effects, in part, by inducing cell cycle arrest in malignant cells, a crucial mechanism for inhibiting uncontrolled proliferation. The specific phase of arrest can vary depending on the cancer cell type and this compound concentration.

In human tongue squamous cell carcinoma (CAL27 and SCC-15 cells), this compound has been shown to induce G2/M phase arrest. This effect is associated with the upregulation of the cyclin-dependent kinase inhibitor p21, which plays a key role in preventing cell cycle progression and inhibiting cyclin-cdk complexes nih.govspandidos-publications.com. At higher concentrations, this compound can also induce S phase arrest in CAL27 cells nih.gov. Furthermore, studies on colon cancer cells (HCT116) indicate that this compound can induce G1 phase arrest, accompanied by the downregulation of cyclin D1 and cyclin E expressions semanticscholar.orgresearchgate.net. Similarly, in nasopharyngeal carcinoma cells (CNE-2Z), this compound arrests cells in the G1 phase in a dose- and time-dependent manner researchgate.netnih.gov. In breast cancer cells (MCF-7), this compound has been observed to cause mitotic arrest aacrjournals.orgmedicinacomplementar.com.br.

The underlying mechanisms involve the inhibition of critical signaling pathways. For instance, this compound's induction of G2/M arrest and inhibition of proliferation in human tongue squamous cell carcinoma cells are linked to the regulation of ERK phosphorylation and PI3K/AKT-mediated signaling pathways nih.govspandidos-publications.comnih.gov. In colon cancer cells, this compound's cell cycle arrest and inhibition of migration are associated with the inactivation of the ERK/MAPK/FAK pathway and regulation of RhoA semanticscholar.org.

This compound's ability to induce cell cycle arrest is summarized in the following table:

Cell Line/Cancer TypePrimary Cell Cycle Arrest PhaseAssociated Molecular Changes/PathwaysReference
Human Tongue Squamous Cell Carcinoma (CAL27, SCC-15)G2/M phase, S phase (at high conc.)Upregulation of p21; inhibition of PI3K/AKT and ERK pathways nih.govspandidos-publications.com
Colon Cancer (HCT116)G1 phaseDownregulation of cyclin D1 and cyclin E; inactivation of ERK/MAPK/FAK pathway; RhoA regulation semanticscholar.orgresearchgate.net
Nasopharyngeal Carcinoma (CNE-2Z)G1 phaseUpregulation of RASSF1A mRNA researchgate.netnih.gov
Breast Cancer (MCF-7)Mitotic arrestDNA demethylation, binding to CpG-enriched DNA aacrjournals.orgmedicinacomplementar.com.br
Glioma cellsG1 phaseERK/p38MAPK pathway modulation spandidos-publications.com

Synergistic Effects with Chemotherapeutic Agents

This compound has shown potential for synergistic effects when combined with other chemotherapeutic agents, enhancing their efficacy against cancer cells. While specific detailed research findings on direct synergistic data tables are not extensively provided in the immediate search results, the general principle of enhancing therapeutic sensitivity is highlighted.

For instance, in human tongue squamous cell carcinoma (CAL27 cells), this compound has been shown to induce autophagy, and the addition of the autophagy inhibitor hydroxychloroquine (B89500) sulfate (B86663) further enhanced this compound's sensitivity in inhibiting cell proliferation nih.govspandidos-publications.comnih.gov. This suggests that combining this compound with agents that modulate cellular processes like autophagy could lead to improved antitumor outcomes.

The repositioning of drugs, including anesthetics like this compound, as DNA methylation inhibitors offers a new avenue for combination therapies xiahepublishing.com. Reactivating epigenetically silenced tumor suppressor genes through demethylation can enhance the sensitivity of cancer cells to conventional chemotherapy. While not explicitly stated for this compound in the provided snippets, other DNA demethylating agents, such as decitabine, have demonstrated improved efficacy when combined with chemotherapeutic agents like oxaliplatin (B1677828) in colorectal cancer cells xiahepublishing.com.

Reduction of Radiotherapy-Associated Cellular Damage

Information regarding the direct reduction of radiotherapy-associated cellular damage by this compound is not explicitly detailed in the provided search results. The available information primarily focuses on this compound's direct anticancer effects, such as cell cycle arrest, apoptosis, and DNA demethylation, and its potential synergistic effects with chemotherapeutic agents.

Inhibition of Epithelial-Mesenchymal Transition (EMT) in Cancer Progression

Detailed research findings specifically on this compound's direct inhibition of Epithelial-Mesenchymal Transition (EMT) in cancer progression are not prominently featured in the provided search results. The search results primarily highlight this compound's effects on cell proliferation, migration, apoptosis, and DNA methylation. While inhibition of cell migration is mentioned nih.govspandidos-publications.comsemanticscholar.org, which is a hallmark of EMT, explicit mechanisms or detailed studies directly linking this compound to EMT inhibition were not found within the immediate search outputs.

Regulation of Tumor Suppressor Gene Expression

This compound acts as a DNA-demethylating agent, leading to the reactivation of epigenetically silenced tumor suppressor genes. This is a critical mechanism by which this compound exerts its growth-inhibitory effects in human cancer cells aacrjournals.orgmedicinacomplementar.com.brxiahepublishing.commdpi.comresearchgate.net.

Key findings include:

Global DNA Hypomethylation: this compound causes a significant reduction in 5-methylcytosine (B146107) DNA content in breast cancer cells (MCF-7), leading to global genomic DNA hypomethylation and demethylation aacrjournals.orgmedicinacomplementar.com.brxiahepublishing.comresearchgate.net.

Reactivation of Silenced Genes: this compound can demethylate densely hypermethylated CpG islands in the promoter regions of tumor suppressor genes, thereby restoring their expression. Examples include the RARβ2 gene aacrjournals.orgmedicinacomplementar.com.brmdpi.comresearchgate.net. Other tumor suppressor genes that have been reported to be reactivated by this compound or its analog procainamide, due to their DNA demethylating properties, include GSTP1, estrogen receptor (ER), and p16INK4a medicinacomplementar.com.br.

Mechanism of Action: This demethylating effect is associated with, and possibly mediated by, this compound's strong binding to CpG-rich DNA aacrjournals.orgmedicinacomplementar.com.brxiahepublishing.commdpi.comresearchgate.net. This binding is thought to inhibit the interaction between DNA methyltransferases (DNMTs) and DNA, thus preventing methylation xiahepublishing.com.

Impact on Cancer Cells: The re-expression of these silenced tumor suppressor genes contributes to the inhibition of tumor growth and cell cycle arrest aacrjournals.orgmedicinacomplementar.com.br.

The regulation of tumor suppressor gene expression by this compound is a crucial aspect of its epigenetic-based anticancer potential.

Modulation of MicroRNA Expression in Cancer (e.g., microRNA-204)

Specific information on the modulation of microRNA (miRNA) expression by this compound, particularly concerning microRNA-204, is not directly available in the provided search results. While local anesthetics, such as sevoflurane, have been reported to influence miRNA expression (e.g., upregulating miR-203) mdpi.com, a direct link between this compound and the modulation of microRNA-204 or other specific miRNAs in cancer was not found in the immediate search outcomes.

Pharmacokinetic and Metabolic Research Perspectives

Enzymatic Hydrolysis and Primary Metabolite Formation

The pharmacokinetic profile of procaine is characterized by its rapid and extensive breakdown in the human body. This biotransformation is primarily an enzymatic process of hydrolysis, which cleaves the ester bond of the this compound molecule. This metabolic pathway is crucial as it dictates the duration of action and systemic exposure to the parent drug. The hydrolysis results in the formation of two primary metabolites: para-aminobenzoic acid (PABA) and diethylaminoethanol (DEAE). chemicalbook.com

The principal enzyme responsible for the rapid metabolism of this compound in the bloodstream is plasma pseudocholinesterase, also known as butyrylcholinesterase. wikipedia.orgdrugbank.comclinmedjournals.org This enzyme is synthesized in the liver and circulates in the plasma, where it efficiently hydrolyzes ester-containing compounds. medscape.comaub.edu.lb The action of pseudocholinesterase on this compound is a swift hydrolytic cleavage that yields PABA and DEAE. chemicalbook.comwikipedia.org The high efficiency of this enzymatic process is the primary reason for this compound's short biological half-life. chemicalbook.com Genetic variations in the pseudocholinesterase enzyme can lead to decreased metabolic capacity, resulting in prolonged effects and increased potential for toxicity from ester anesthetics like this compound. wikipedia.org

Pharmacological Activities of this compound Metabolites

Diethylaminoethanol (DEAE) is an organic compound that serves as a precursor in the chemical synthesis of this compound. atamanchemicals.comwikipedia.org Research indicates that DEAE itself may exert pharmacological effects. Some studies suggest that it could influence intermediary metabolism. chemicalbook.com There is also a hypothesis that DEAE can be metabolized to ethanolamine, which is a precursor for the biosynthesis of important membrane phospholipids (B1166683) and the neurotransmitter acetylcholine (B1216132). chemicalbook.com

Para-aminobenzoic acid (PABA) is a structural component of folic acid, a vitamin essential for DNA synthesis and repair in bacteria. patsnap.comnih.gov This biochemical pathway is the target of sulfonamide antibiotics, which competitively inhibit the enzyme that incorporates PABA into folic acid. patsnap.com In humans, PABA is considered a vitamin-like substance. It has been shown to possess antioxidant properties by scavenging free radicals and reducing oxidative stress. patsnap.comexplorationpub.com Furthermore, some research suggests that PABA has anti-inflammatory capabilities, potentially by reducing the production of pro-inflammatory cytokines. explorationpub.com Due to its ability to absorb ultraviolet radiation, it was historically used as a UV filter in sunscreens. patsnap.comwikipedia.org

Systemic Clearance and Elimination Pathways

The systemic clearance of this compound is rapid, a direct consequence of its efficient hydrolysis in both the plasma and the liver. Once metabolized into PABA and DEAE, these compounds undergo further biotransformation and are subsequently eliminated from the body.

The primary route of elimination for this compound's metabolites is through renal excretion. mhmedical.com PABA is largely metabolized, often through conjugation, before being excreted in the urine. wikipedia.orgdrugbank.com Similarly, a portion of DEAE is also metabolized prior to its excretion by the kidneys, with a smaller amount being eliminated unchanged. The combination of rapid enzymatic hydrolysis and efficient renal clearance of its more polar metabolites results in a very short elimination half-life for this compound, which is approximately 7.7 minutes. chemicalbook.comnih.gov This rapid clearance minimizes the potential for systemic accumulation of the parent drug.

Pharmacokinetic Data of this compound and Its Metabolites

ParameterThis compoundPara-aminobenzoic Acid (PABA)Diethylaminoethanol (DEAE)
Primary Metabolizing Enzymes Plasma Pseudocholinesterase, Microsomal Carboxylesterases chemicalbook.comwikipedia.orgHepatic EnzymesHepatic Enzymes chemicalbook.com
Primary Metabolites Para-aminobenzoic Acid (PABA), Diethylaminoethanol (DEAE) chemicalbook.comN/AEthanolamine (hypothesized) chemicalbook.com
Primary Route of Elimination Metabolism followed by renal excretion of metabolites wikipedia.orgmhmedical.comRenal Excretion wikipedia.orgRenal Excretion chemicalbook.com
Elimination Half-Life (t1/2) ~7.7 minutes chemicalbook.comNot specifiedNot specified

Influence of Pharmaceutical Formulations on Systemic Availability (e.g., Gerovital H3)

The systemic availability and pharmacokinetic profile of this compound can be significantly influenced by its pharmaceutical formulation. This compound in its standard aqueous solution form exhibits limited distribution and a short duration of action due to rapid hydrolysis by plasma pseudocholinesterase. nih.govresearchgate.net This rapid metabolism leads to a short elimination half-life of approximately 7.69 ± 0.99 minutes. nih.gov In an effort to enhance its stability and prolong its therapeutic action, specific formulations have been developed, with Gerovital H3 being a notable example. nih.govresearchgate.netresearchgate.net

Gerovital H3 was developed in the 1950s with the specific goal of altering the pharmacokinetics of this compound to increase its stability within the body. nih.govresearchgate.netresearchgate.net The formulation contains this compound hydrochloride as the active ingredient, along with a combination of other substances intended as stabilizers and to buffer the solution to a specific pH. nih.govresearchgate.net

Composition of Gerovital H3 Formulation The table below details the components of the Gerovital H3 formulation, which was designed to protect the this compound molecule from rapid enzymatic hydrolysis.

ComponentConcentrationPurpose
This compound Hydrochloride2.0%Active Ingredient
Benzoic Acid0.12%Excipient / Stabilizer
Potassium Metabisulphite0.10%Excipient / Stabilizer
Disodium Phosphate0.01%Excipient / Stabilizer
pH of Solution 3.3

This table is based on information from multiple sources. nih.govresearchgate.net

Research and pharmacokinetic studies have indicated that the formulation of Gerovital H3 is successful in altering the systemic availability of this compound. nih.govresearchgate.net Reports from these studies reveal that serum concentrations of this compound are higher following the administration of Gerovital H3 when compared to the administration of a standard this compound solution of a similar concentration. nih.govresearchgate.netresearchgate.net The specific combination of ingredients and the acidic pH of the Gerovital H3 solution are thought to contribute to a slower metabolism of this compound, allowing for a more sustained presence in the bloodstream. lew.ro

Comparative Pharmacokinetic Profile of this compound Formulations The following table provides a qualitative comparison of the pharmacokinetic characteristics of standard this compound solutions versus the Gerovital H3 formulation, based on findings reported in scientific literature.

Pharmacokinetic ParameterStandard this compound SolutionGerovital H3 Formulation
Systemic Bioavailability StandardHigher serum levels reported compared to standard solution. nih.govresearchgate.net
Metabolic Stability Low (rapidly hydrolyzed)Increased stability intended by formulation. nih.govresearchgate.net
Duration of Action ShortProlonged action intended by formulation. nih.govresearchgate.net

It is important to note that while the literature describes higher serum levels of this compound with Gerovital H3, there has been significant controversy and debate surrounding the clinical efficacy and the scientific evidence for its purported "anti-aging" effects. nih.govresearchgate.net In the United States, the Food and Drug Administration (FDA) has banned the importation and interstate commerce of Gerovital H3, classifying it as an unapproved new drug. wikipedia.orgsciencedaily.com

Adverse Effects and Toxicity Mechanisms in Procaine Research

Neurological Toxicity Mechanisms

The neurotoxic effects of procaine are multifaceted, involving a range of mechanisms from central nervous system (CNS) disruption to alterations at the cellular level.

Central Nervous System Excitation and Depression

This compound administration can lead to a biphasic response in the central nervous system, characterized by initial excitation followed by depression. wikipedia.org The initial phase of CNS excitation can manifest as nervousness, dizziness, restlessness, and shaking, which may escalate to minor to severe convulsions. wikipedia.orgnih.gov This excitatory phase is believed to be a result of the depression of neuronal activity, causing the nervous system to become hypersensitive. wikipedia.org

Following the excitatory phase, a period of CNS depression may occur. This can lead to more severe outcomes such as coma, unconsciousness, and respiratory arrest. nih.govnih.gov The depression of the central nervous system is a significant concern, as it can ultimately result in respiratory failure, particularly in cases of overdose. wikipedia.orgnih.gov

Impact on Neuronal Growth and Morphology

Research into the direct effects of this compound on neuronal cells has revealed varying impacts on their growth and structure. Some studies suggest that this compound has less detrimental effects on neuronal growth cones and neurite morphology when compared to other local anesthetics like lidocaine. frontiersin.org However, the concentration of this compound plays a crucial role in its neurotoxicity. At high concentrations (12, 15, and 20 mM), this compound has been shown to significantly increase neurotoxicity in human neuroblastoma cell lines. nih.gov This toxicity is associated with mitochondrial dysfunction, the overproduction of reactive oxygen species (ROS), lipid peroxidation, DNA damage, and apoptosis. nih.gov

Alterations in Intracellular Calcium Concentrations

This compound has been demonstrated to influence intracellular calcium levels, a critical factor in neuronal function and viability. nih.govfrontiersin.org Pathological increases in intracellular calcium can promote neurodegenerative processes. nih.gov Interestingly, this compound has shown a protective effect in certain toxicological models. For instance, it can prevent the cyanide-induced increase in total calcium levels in the whole brain. nih.gov This suggests that one of the mechanisms by which this compound may exert its effects is by inhibiting a surge in neuronal calcium and helping to maintain calcium homeostasis. nih.gov Conversely, other studies have noted a significant increase in intracellular calcium concentration following exposure to local anesthetics. frontiersin.org

Neuronal Sensitization (Kindling Phenomenon)

Repeated or intermittent application of subthreshold stimuli, including certain drugs, can lead to a progressive and permanent increase in neuronal excitability, a phenomenon known as kindling. psychiatryonline.org The limbic system, which is integral to motivation, emotion, and memory, is particularly susceptible to this sensitization. psychiatryonline.org this compound has been identified as a substance that can induce limbic kindling, leading to a state of neuronal hyperexcitability. psychiatryonline.orgnih.gov This is particularly relevant in the context of repeated exposure to the drug. nih.gov The symptoms associated with this kindling effect can be similar to those observed in temporal lobe and limbic system seizures, including anxiety and perceptual disturbances. nih.gov

Cardiovascular Toxicity Mechanisms

The cardiovascular system is also susceptible to the toxic effects of this compound, primarily through its impact on myocardial function and electrical conductivity.

Myocardial Depression and Arrhythmogenic Potential

This compound can induce a weakening of the myocardium, which may lead to severe cardiac events, including cardiac arrest. wikipedia.org It has been shown to be a negative inotropic agent, causing a decrease in blood pressure and heart rate. nih.govusmf.md The cardiotoxic effects of this compound can manifest as various cardiac symptoms, including heart block, arrhythmia, and hemodynamic instability. nih.gov

The arrhythmogenic potential of this compound is linked to its ability to block sodium channels in the cardiac conduction system. derangedphysiology.com This can lead to a prolongation of the PR interval and a widening of the QRS complex on an electrocardiogram. nih.gov While lower doses may initially cause sympathomimetic effects like tachycardia and hypertension, higher doses lead to profound hypotension, bradycardia, and potentially life-threatening ventricular arrhythmias. derangedphysiology.com

Interactive Data Table: Summary of this compound's Toxicological Effects

SystemEffectMechanismKey Findings
Neurological CNS Excitation & DepressionDepression of neuronal activity leading to hypersensitivity, followed by generalized depression. wikipedia.orgInitial restlessness and convulsions, progressing to respiratory failure. wikipedia.orgnih.gov
Neurological Neuronal Growth & MorphologyDose-dependent; high concentrations induce apoptosis via mitochondrial dysfunction. nih.govLess harmful than lidocaine at lower concentrations. frontiersin.org
Neurological Intracellular CalciumCan prevent toxicant-induced increases in neuronal calcium. nih.govMay also cause an increase in intracellular calcium. frontiersin.org
Neurological Neuronal SensitizationInduces limbic kindling, leading to neuronal hyperexcitability. psychiatryonline.orgnih.govParticularly relevant with repeated use. nih.gov
Cardiovascular Myocardial DepressionNegative inotropic effects. nih.govusmf.mdWeakening of the myocardium, leading to potential cardiac arrest. wikipedia.org
Cardiovascular Arrhythmogenic PotentialBlockade of cardiac sodium channels. derangedphysiology.comCan cause heart block, arrhythmias, and hemodynamic instability. nih.gov

Impact on Heart Rate and Blood Pressure Regulation

This compound administration, particularly through systemic or inadvertent intravascular injection, can exert significant effects on cardiovascular function, primarily impacting heart rate and blood pressure. patsnap.comsupplybenzocaine.co.uk Research indicates that this compound can lead to hypotension (a decrease in blood pressure). patsnap.comsupplybenzocaine.co.uk This hypotensive effect is largely attributed to its vasodilatory properties, which decrease systemic vascular resistance. supplybenzocaine.co.uk

In addition to its effects on blood pressure, this compound can also influence heart rate. The administration of this compound may result in a slowed heartbeat (bradycardia). patsnap.comwebmd.com In more severe instances of toxicity, cardiac symptoms can escalate to include heart block, arrhythmia, and hemodynamic instability. nih.gov Studies in animal models have been conducted to quantify the cardiovascular toxicity of this compound relative to other amino-ester local anesthetics. In one such study using anesthetized, ventilated dogs, the cardiovascular effects of intravenously administered this compound, chlorothis compound, and tetracaine were compared. The findings showed that this compound had a significantly lower impact on cardiovascular parameters at equivalent doses compared to the other agents. Myocardial depression was identified as the primary cause of the observed cardiovascular depression. bmj.comproquest.com

The following table summarizes the comparative cardiovascular toxicity observed in the animal study.

Parameter This compound Chlorothis compound Tetracaine
Dose causing minimal depression 30 mg/kgNot specifiedNot specified
Dose causing significant depression >10 mg/kg (insignificant changes)>10 mg/kg (insignificant changes)10 mg/kg
Cumulative Lethal Dose (approx.) 230 mg/kg60 mg/kg30 mg/kg
Primary Mechanism of Depression Myocardial depressionMyocardial depressionMyocardial depression

Data sourced from a study on anesthetized, ventilated dogs. bmj.comproquest.com

These findings underscore that the cardiovascular toxicity of these agents appears to be proportional to their anesthetic potency when administered via intravenous bolus. bmj.comproquest.com

Immunological and Hypersensitivity Mechanisms

Hypersensitivity reactions to this compound, while not common, are a recognized adverse effect. nih.gov These reactions are more frequently associated with amino-ester local anesthetics like this compound than with amino-amides. nih.gov True allergic reactions can manifest with a range of symptoms, including cutaneous lesions, urticaria (hives), edema, and, in severe cases, anaphylactoid reactions. nih.govclevelandclinicmeded.com These reactions are classified as Type I (immediate, IgE-mediated) or Type IV (delayed-type hypersensitivity). medscape.comsci-hub.box Delayed-type reactions often present as allergic contact dermatitis with symptoms like erythema and pruritus. medscape.com

The primary mechanism behind the majority of allergic reactions to this compound and other ester-type anesthetics is linked to its metabolism. medscape.comsci-hub.box this compound is hydrolyzed in the plasma by the enzyme pseudocholinesterase, a process that yields several metabolites, including para-aminobenzoic acid (PABA). medscape.com PABA is a known allergen and is considered the principal antigenic compound responsible for the hypersensitivity reactions observed with this compound. clevelandclinicmeded.commedscape.comsci-hub.box

The derivation of this compound from PABA is the key factor in its potential to cause allergic reactions. nih.gov Patients can become sensitized to PABA through various exposures, as it is a structural component of other compounds and is used in some consumer products. researchgate.netexodontia.info When a sensitized individual is exposed to this compound, the resulting PABA metabolite can trigger an immune response, leading to the symptoms of an allergic reaction. medscape.com

A crucial aspect of this compound's immunological profile is the potential for cross-sensitivity. Due to the role of the PABA metabolite in hypersensitivity, an allergy to this compound often implies hypersensitivity to other structurally similar compounds. sci-hub.box

Key considerations for cross-sensitivity include:

Other Ester Anesthetics : Patients with a confirmed allergy to this compound should generally avoid all other ester-linked local anesthetics, such as tetracaine, chlorothis compound, and benzocaine. medscape.comsci-hub.boxnih.gov This is because they are also derivatives of PABA and will produce the same allergenic metabolite. medscape.comexodontia.info

PABA Derivatives : Cross-sensitivity may extend to other derivatives of para-aminobenzoic acid. nih.gov

Parabens : Some cross-reactivity has been suggested between PABA and parabens (e.g., methylparaben, propylparaben), which are used as preservatives in various products, including some multi-dose vials of local anesthetics, cosmetics, and foods. clevelandclinicmeded.comresearchgate.netexodontia.info

It is rare for a patient to have a true allergic reaction to both ester and amide classes of local anesthetics. clevelandclinicmeded.com In cases of a known ester anesthetic allergy, an amide-type anesthetic is often considered a suitable alternative. clevelandclinicmeded.commedscape.com

Genetic Toxicity Research

While some sources state there is no evidence that this compound is carcinogenic or mutagenic, other research has investigated its effects on DNA, particularly at higher concentrations. nih.gov Studies have explored this compound's ability to interact with DNA and influence DNA repair mechanisms, indicating a potential for genetic toxicity under certain conditions.

Research has demonstrated that this compound can induce DNA damage and interfere with cellular repair processes. In a study on Escherichia coli, this compound hydrochloride at a concentration of 20 mM was found to effectively inhibit the rejoining of gamma-radiation-induced DNA single-strand scissions. nih.gov This suggests an interference with DNA repair pathways.

Furthermore, studies utilizing cancer cell lines have shown that this compound can induce DNA fragmentation. One study on HCT116 colon cancer cells indicated that treatment with this compound resulted in severe damage to cellular DNA. nih.gov this compound is also recognized as a DNA-demethylating agent, a property that involves interaction with DNA and can lead to the reactivation of epigenetically silenced genes. neuraltherapy.grresearchgate.netdrugbank.com This mechanism of action, while explored for therapeutic potential, inherently involves the alteration of DNA's epigenetic landscape. These findings collectively suggest that at elevated concentrations, this compound can contribute to DNA damage and inhibit repair, highlighting a potential for genetic toxicity.

Pharmacogenetic Considerations in Toxicity

Pharmacogenetics, the study of how genetic variations influence individual responses to drugs, is relevant to understanding the potential for this compound toxicity. nih.gov Individual genetic differences can affect the metabolism, efficacy, and toxicity of anesthetic agents. nih.gov

For this compound, a key pharmacogenetic consideration lies in its metabolism by the enzyme plasma pseudocholinesterase (butyrylcholinesterase). medscape.com Rare genetic defects can result in an atypical or deficient form of this enzyme. medscape.com Individuals with this genetic variation are unable to metabolize ester-type anesthetics like this compound at a normal rate. medscape.com This impaired metabolism can lead to elevated plasma levels of the drug, significantly increasing the risk of systemic toxic reactions. medscape.com

While specific gene polymorphisms affecting this compound's action on its target receptors are less well-defined than for other anesthetics, the principle of genetic variability in drug receptors and transport proteins remains a potential source of differing patient responses. nih.gov Research using a pharmacogenetic approach in different inbred mouse strains has shown that genetic factors influence susceptibility to the convulsant properties of local anesthetics, further supporting the role of genetics in toxicity profiles. nih.gov

Impact of Atypical Pseudocholinesterase Activity

This compound, an amino ester local anesthetic, is primarily metabolized in the plasma by the enzyme butyrylcholinesterase (BChE), also known as pseudocholinesterase. nasetjournal.comaustinpublishinggroup.comdroracle.ai The efficacy and safety of this compound are therefore heavily dependent on the normal functioning of this enzyme. However, a significant pharmacogenetic concern arises in individuals with atypical pseudocholinesterase activity, an inherited condition that alters the enzyme's ability to hydrolyze certain drugs. wikipedia.orgmedscape.com This genetic variation can lead to a markedly reduced rate of this compound metabolism, thereby increasing the risk of systemic toxicity. nih.govucalgary.ca

Butyrylcholinesterase is encoded by the BCHE gene, and numerous genetic variants that affect the enzyme's catalytic efficiency have been identified. nasetjournal.comumich.edu These polymorphisms can result in an enzyme with a lower affinity for its substrates, including this compound. nih.gov The most common variants associated with reduced enzyme function are the atypical (A), fluoride-resistant (F), silent (S), and K-variant. umich.edunih.gov Individuals can be homozygous or heterozygous for these variant alleles, which determines the degree of enzyme impairment. austinpublishinggroup.comnih.gov Those homozygous for an atypical variant may exhibit significantly prolonged effects from drugs metabolized by BChE. austinpublishinggroup.com

The primary mechanism of this compound toxicity in the context of atypical pseudocholinesterase is delayed hydrolysis. medscape.com In individuals with normal BChE activity, intravenously administered this compound is rapidly broken down into its inactive metabolites, para-aminobenzoic acid (PABA) and diethylaminoethanol. droracle.ai This rapid clearance limits the systemic concentration of the drug and confines its anesthetic effect to the site of administration.

In contrast, individuals with deficient BChE activity cannot metabolize this compound at a normal rate. karger.comnih.gov This leads to higher-than-expected plasma concentrations of the drug, which can persist for an extended period. nih.gov Elevated systemic levels of this compound can cause a range of adverse effects, primarily impacting the central nervous system (CNS) and the cardiovascular system. patsnap.com CNS toxicity may manifest as dizziness, anxiety, restlessness, tremors, and in severe cases, seizures. drugs.com Cardiovascular effects can include chest pain, arrhythmias, and hypotension. patsnap.comdrugs.com

Research has quantified the impact of different BChE genotypes on the metabolism of this compound. Studies have measured the rate of hydrolysis of this compound in serum from individuals with various genotypes, demonstrating a clear correlation between the genetic variant and the metabolic rate. For instance, individuals homozygous for the atypical variant (Ea1Ea1) show a markedly reduced rate of this compound hydrolysis compared to those with the usual genotype (Eu1Eu1). karger.com

The following table summarizes research findings on the relative hydrolysis rates of this compound by different serum cholinesterase genotypes.

GenotypeRelative this compound Hydrolysis Rate (% of Normal)Description
Usual (Eu1Eu1)100%Normal enzyme activity. austinpublishinggroup.com
Heterozygous Atypical (Eu1Ea1)~40-60%Moderately reduced enzyme activity. austinpublishinggroup.com
Homozygous Atypical (Ea1Ea1)~20%Severely reduced enzyme activity and hydrolysis rate. austinpublishinggroup.comkarger.com
K-Variant (associated with Ala567Thr mutation)~67%Enzyme activity is reduced by approximately one-third. umich.eduacs.org

This table presents generalized data from multiple sources for illustrative purposes. Actual hydrolysis rates can vary between individuals.

The identification of atypical pseudocholinesterase is often done through laboratory testing that measures the "dibucaine number." austinpublishinggroup.com Dibucaine is a local anesthetic that inhibits the activity of the usual BChE enzyme by about 80%, but has a much smaller inhibitory effect on the atypical variant. austinpublishinggroup.com A low dibucaine number indicates the presence of an atypical enzyme and a potential risk for adverse reactions to this compound and other BChE substrates. karger.comkarger.com

Methodological Approaches and Future Directions in Procaine Research

In Vitro Experimental Models

In vitro experimental models are fundamental in elucidating the molecular and cellular mechanisms of procaine's action. These controlled laboratory settings allow for detailed investigation into its effects on various cell types and biological pathways.

Cell Line-Based Studies (e.g., Cancer Cell Lines, Neuroblastoma Cells, Lymphocytes, Epithelial Cells)

A primary approach in this compound research involves the use of cultured cell lines to study its effects on cell viability, proliferation, and apoptosis. Cancer cell lines have been a significant focus, revealing this compound's potential as an anti-cancer agent. For instance, studies have demonstrated that this compound can inhibit the proliferation of human tongue squamous cell carcinoma cell lines, CAL27 and SCC-15, in a dose-dependent manner. nih.govspandidos-publications.comsemanticscholar.org Similarly, its growth-inhibitory effects have been observed in MCF-7 breast cancer cells, HCT116 colon cancer cells, and various human hepatoma cell lines, including HLE, HuH7, and HuH6. aacrjournals.orgresearchgate.netnih.govnih.gov

In the context of colon cancer, this compound has been shown to significantly inhibit cell viability and promote apoptosis in HCT116 cells. researchgate.netnih.gov Research on human hepatoma cells has also indicated that this compound possesses growth-inhibitory effects. nih.govresearchgate.net Beyond its impact on cell growth, studies on hepatocellular carcinoma (HCC) cells, such as HepG2 and HCCLM3, have explored this compound's ability to suppress processes like the epithelial-mesenchymal transition (EMT), which is crucial in cancer metastasis. mdpi.comnih.gov

The neurotoxic and cytotoxic effects of local anesthetics, including this compound, have been investigated using neuroblastoma cell lines like SH-SY5Y. researchgate.netresearchgate.net These studies help in understanding the potential neurological implications of such compounds. Furthermore, the radioprotective effects of this compound have been reported in vitro in human lymphocytes, suggesting its potential role in mitigating cellular damage from radiation. researchgate.net The cytotoxicity of this compound has also been assessed in non-cancerous cell lines, such as the Vero cell line derived from the kidney epithelial cells of an African green monkey, to understand its general cellular impact. researchgate.net

Cell Line TypeSpecific Cell Line(s)Observed Effects of this compoundKey Findings
Cancer Cell LinesMCF-7 (Breast), HCT116 (Colon), HLE, HuH7, HuH6 (Hepatoma), CAL27, SCC-15 (Tongue Squamous Carcinoma), HepG2, HCCLM3 (Hepatocellular Carcinoma)Inhibition of proliferation, induction of apoptosis, growth inhibition, suppression of epithelial-mesenchymal transition (EMT)Demonstrates this compound's potential as an anti-cancer agent by affecting cell viability and key processes in cancer progression.
Neuroblastoma CellsSH-SY5YNeurotoxicity and cytotoxicityProvides insights into the neurological effects and potential toxicity of this compound.
LymphocytesHuman LymphocytesRadioprotective effectsSuggests a potential role in protecting cells from radiation-induced damage.
Epithelial CellsVero (Kidney Epithelial)CytotoxicityAssesses the general cellular impact of this compound on non-cancerous cells.

Biochemical and Molecular Assays (e.g., Fluorescent Assays for ROS, Lipid Peroxidation)

Biochemical and molecular assays are crucial for investigating the specific mechanisms underlying this compound's cellular effects. One area of focus has been its impact on oxidative stress. Fluorescent assays are commonly employed to detect the generation of reactive oxygen species (ROS). For example, dihydroethidium (DHE) staining and dichlorofluorescein diacetate (DCFH-DA) have been used in SH-SY5Y neuroblastoma cells and dorsal root ganglion (DRG) neurons to quantify ROS production. researchgate.net These studies have shown that this compound can increase the peroxidation content in cells, indicating an induction of oxidative stress. researchgate.net Specifically, while the local anesthetic bupivacaine primarily induced superoxidation, this compound was found to mainly contribute to peroxidation. researchgate.net

The antioxidant effects of this compound have also been investigated, with studies showing it can preserve endothelium-dependent vasorelaxation against ROS attack, potentially through scavenging hydrogen peroxide. nih.govnih.gov This dual role of this compound in both generating and scavenging ROS highlights the complexity of its biochemical interactions. The generation of ROS is closely linked to lipid peroxidation, a process where free radicals attack lipids in cell membranes, leading to cellular damage. frontiersin.org While the antioxidant action of this compound in inhibiting lipid peroxidation has been documented, specific details of the assays used are often part of broader studies on its antioxidant capacity. researchgate.netnih.gov

Genomic and Epigenetic Analysis Techniques (e.g., DNA Unwinding Assays, Methylation Profiling)

This compound's influence on genomic and epigenetic modifications is a significant area of research, particularly its role as a DNA demethylating agent. aacrjournals.orgmedicinacomplementar.com.brresearchgate.net Various techniques are used to analyze these changes. To quantify global DNA methylation, high-performance capillary electrophoresis or total DNA enzyme digestion can be used to measure the 5-methylcytosine (B146107) content in DNA. aacrjournals.orgresearchgate.net For instance, in MCF-7 breast cancer cells, this compound treatment resulted in a 40% reduction in 5-methylcytosine DNA content. aacrjournals.orgresearchgate.net

To examine the methylation status of specific genes, techniques like sodium bisulfite DNA sequencing are employed. nih.gov This method has been used to show that this compound can demethylate and reactivate the expression of tumor suppressor genes that are silenced by hypermethylation in cancer cells. aacrjournals.orgnih.gov DNA fragmentation assays are another tool used to assess the effects of this compound, indicating its ability to induce severe damage to cellular DNA, which can be a hallmark of apoptosis. nih.gov

While the term "DNA unwinding assay" generally refers to methods for studying the separation of double-stranded DNA, often in the context of helicase activity, specific applications of this assay in direct relation to this compound's mechanism of action are not prominently detailed in the provided search results. profoldin.com However, the binding of this compound to CpG-enriched DNA has been studied, which is a key aspect of its demethylating activity. aacrjournals.orgresearchgate.netneuraltherapy.gr

TechniquePurpose in this compound ResearchExample Application
High-Performance Capillary ElectrophoresisQuantify global DNA methylationMeasuring the reduction of 5-methylcytosine content in MCF-7 breast cancer cells. aacrjournals.orgresearchgate.net
Sodium Bisulfite DNA SequencingAnalyze methylation of specific gene promotersDemonstrating demethylation of tumor suppressor genes in hepatoma cells. nih.gov
DNA Fragmentation AssayAssess induction of apoptosisShowing DNA damage in HCT116 colon cancer cells. nih.gov

Protein Expression and Signaling Pathway Analysis (e.g., Western Blot, Gene Expression Studies)

To understand how this compound exerts its cellular effects, researchers analyze its impact on protein expression and signaling pathways. Western blotting is a widely used technique to determine the expression levels of specific proteins. youtube.com Studies have utilized Western blot to show that this compound can modulate key signaling pathways involved in cancer progression. For example, in colon cancer cells, this compound has been found to inactivate the ERK/MAPK/FAK pathways. researchgate.netnih.gov In human tongue squamous cell carcinoma, it inhibits the PI3K/AKT and ERK pathways. nih.gov Furthermore, in hepatocellular carcinoma, this compound has been shown to inhibit hepatocyte growth factor (HGF)-induced c-Met phosphorylation and its downstream oncogenic pathways, such as PI3K/Akt/mTOR and MEK/ERK. mdpi.com

Gene expression studies, often using quantitative real-time PCR (qRT-PCR), provide insights into how this compound affects the transcription of specific genes. For instance, in HCT116 cells, this compound was found to inhibit the mRNA expression of RhoA. researchgate.net It also down-regulated the expression of Cyclin D1 and Cyclin E, proteins crucial for cell cycle progression. nih.gov These findings, combined with protein expression analysis, provide a comprehensive picture of the molecular changes induced by this compound.

Molecular Modeling and Spectroscopic Investigations

Molecular modeling and spectroscopic techniques are employed to investigate the direct interaction of this compound with biological macromolecules, particularly DNA. nih.govrsc.org Various spectroscopic methods, including absorption spectroscopy, fluorescence quenching, and circular dichroism (CD) spectroscopy, have been used to study the binding of this compound to calf thymus DNA (ct-DNA). nih.govrsc.orgnih.gov These studies have provided evidence for a minor groove binding of this compound to the AT-rich regions of DNA. nih.govrsc.orgnih.gov

Molecular docking simulations complement these experimental techniques by providing a theoretical model of the interaction between this compound and DNA. nih.govrsc.org These computational studies have further supported the minor groove binding model and have helped to identify the forces involved in the interaction, such as hydrophobic interactions and hydrogen bonding. nih.govrsc.org Additionally, Density Functional Theory (DFT) methods have been used to calculate the frontier molecular orbitals (HOMO and LUMO) of this compound and DNA bases, suggesting that this compound acts as an electron donor to the DNA bases. nih.govrsc.org

In Vivo Experimental Models

To validate the findings from in vitro studies and to assess the systemic effects of this compound, researchers utilize in vivo experimental models, primarily in animals. A common approach is the use of nude mice bearing xenografts of human cancer cells. This model allows for the evaluation of this compound's anti-tumor activity in a living organism. For example, studies have shown that this compound administration can lead to a significant reduction in tumor volume in mice with human hepatoma xenografts. nih.govresearchgate.net These in vivo studies have also confirmed the demethylating effects of this compound, with partial demethylation of tumor suppressor genes observed in the xenograft tumors. nih.gov

In the context of hepatocellular carcinoma, an orthotopic HCC cancer model in mice has been used to demonstrate that this compound can abrogate the epithelial-mesenchymal transition process and suppress lung metastasis. mdpi.com Another in vivo mouse model has been developed to investigate the effects of local anesthetic nanomedicines on axonal conduction and excitability, which has translational value for understanding the neurophysiological effects of this compound formulations. frontiersin.org Furthermore, the anti-Parkinson effects of this compound derivatives have been studied in a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model of Parkinson's disease, showing an improvement in motor function. nih.gov These in vivo models are indispensable for bridging the gap between laboratory findings and potential clinical applications.

Rodent Models for Pain, Inflammation, and Aging Studies

Rodent models have been instrumental in elucidating the multifaceted effects of this compound beyond its primary anesthetic function, particularly in the realms of pain, inflammation, and aging.

In pain research, rat models of neuropathic pain (NPP) have been utilized to study this compound's analgesic mechanisms. One common model is the sciatic nerve chronic compression injury (CCI) model in Sprague-Dawley rats. Research has shown that this compound can attenuate pain behaviors in response to mechanical, thermal, and cold stimuli in these models. nih.govkoreascience.kr Mechanistic studies associated with these models have pointed towards this compound's ability to inhibit the Janus kinase 2 (JAK2)/signal transducer and activator of transcription 3 (STAT3) signaling pathway in spinal tissues, suggesting a potential molecular basis for its pain-relieving effects in neuropathic conditions. nih.govd-nb.info

For inflammation studies, the Complete Freund's Adjuvant (CFA)-induced inflammatory pain model in rats is employed. In this model, this compound has been demonstrated to alleviate pain behavior by inhibiting the STAT3/CCL5 axis, which in turn affects microglia M1 polarization, a key process in neuroinflammation. nih.gov Additionally, in an osteoarthritic model in rats, the intra-articular application of a this compound-base mixture showed superior anti-rheumatic and joint-protective actions compared to the corticosteroid dexamethasone. scivisionpub.com

The investigation of this compound's role in aging, or its potential as a geroprotector, also has a long history involving rodent studies. fightaging.org Seminal, though controversial, research by Aslan and colleagues in the mid-20th century reported that long-term administration of this compound preparations (notably Gerovital H3 or GH3) led to a significant extension of lifespan in Wistar rats. nih.gov One study involving 1,840 rats reported an 18-21% longer lifespan in the treated group compared to controls. nih.gov Another large-scale investigation across five successive generations of 3,680 animals suggested that early administration of GH3 extended lifespan not only in the treated rats but also in their first-generation untreated offspring. nih.gov More contemporary research continues to explore these geroprotective claims, using rodent models to investigate this compound's antioxidant effects, such as its ability to modulate lipid peroxidation and increase superoxide (B77818) dismutase (SOD) activity in rat brain tissue. nih.gov

Animal Models for Oncological Research

The application of animal models in this compound research has extended to oncology, aiming to understand its potential as an anticancer agent. nih.govroswellpark.org These investigations often build upon in-vitro findings that this compound can inhibit the growth of various cancer cell lines, including colon, lung, and tongue squamous cell carcinoma. nih.govspandidos-publications.com

A key animal model used in this context is the nude mouse bearing a tumor xenograft. d-nb.info This model involves implanting human cancer cells into immunodeficient mice, allowing the tumor to grow in an in-vivo environment. For instance, studies using nude mice with human hepatoma xenografts have demonstrated that this compound treatment can result in a significant reduction in tumor volume. d-nb.info These studies support in-vitro findings by showing that this compound exerts both growth-inhibitory and DNA demethylating effects in a living organism. d-nb.info The ability of this compound to reactivate tumor suppressor genes that were silenced by hypermethylation is a central focus of this research. d-nb.info

Animal models are crucial for bridging the gap between cell culture experiments and potential clinical applications, helping to understand drug efficacy, and mechanisms in a systemic context. nih.gov While much of the oncological research on this compound has focused on its epigenetic actions, future directions may involve more complex animal models, such as genetically engineered mouse models (GEMMs) or patient-derived xenograft (PDX) models, which better replicate the tumor microenvironment and heterogeneity of human cancers. nih.gov

Invertebrate Models for Neurotoxicity and Anesthetic Mechanisms

Invertebrate models offer unique advantages for studying the fundamental mechanisms of anesthetic action and neurotoxicity due to their simpler nervous systems. nih.gov Molluscs and crustaceans have been particularly valuable in this compound research.

The giant axon of the squid (Loligo pealei) was used in early, foundational studies to elucidate how local anesthetics function. This research demonstrated that this compound blocks sodium channels in the neuronal membrane in a manner dependent on both membrane potential and the frequency of action potentials, providing a clear explanation for how it interrupts nerve signal transmission. nih.gov

The mollusc Lymnaea stagnalis has been used to investigate the potential toxic side effects of local anesthetics on neurons. Studies have shown that exposure to local anesthetics can impair neuronal growth cones and alter neurite morphology. In comparative studies, this compound was found to have less harmful effects on neuronal morphology than other anesthetics like lidocaine. nih.gov

Crayfish (Procambarus clarkii) have also been employed to quantify and compare the effects of different local anesthetics. nih.gov Research using the crayfish stretch receptor organ has shown that this compound has a strong and rapid inhibitory effect on neuron firing. nih.gov In other invertebrate studies, the fruit fly (Drosophila melanogaster) has been used as a model to investigate synaptic transmission at the neuromuscular junction, with findings suggesting that anesthetics like tricaine mesylate (MS-222), which is structurally related to this compound, dampen nerve signal transmission by blocking voltage-gated sodium channels. uky.edu These invertebrate models are instrumental for dissecting the specific molecular interactions of anesthetics and assessing their potential for neurotoxicity at the cellular level. nih.gov

Clinical Research Methodologies

Systematic Reviews and Meta-Analyses of Efficacy and Safety

Systematic reviews and meta-analyses have been crucial in critically evaluating the extensive and often controversial claims made about this compound, particularly concerning its use for cognitive improvement and "anti-aging" purposes.

A notable Cochrane review assessed the efficacy and adverse effects of this compound and its preparations (like GH3) on cognitive function in individuals with dementia or healthy elderly participants. cochrane.org The review analyzed randomized, double-blind trials conducted before the 1990s. The pooled data from two studies involving 415 participants revealed that this compound treatment was associated with a significantly higher incidence of side effects compared to placebo. cochrane.org The review concluded that the evidence for detrimental effects was stronger than the evidence for any benefit in treating dementia or cognitive impairment. cochrane.org

Another earlier systematic review, commissioned by the U.S. National Institute on Aging in 1977, evaluated the scientific literature on the systemic use of this compound in the elderly. nih.gov This review also found no convincing evidence to support the claims that this compound or its formulations were valuable in the treatment of diseases associated with aging. nih.gov These comprehensive reviews, by aggregating data from multiple studies, have provided a more robust assessment of this compound's therapeutic profile than individual trials alone and have highlighted the discrepancy between marketing claims and scientific evidence.

Observational Studies of Therapeutic Outcomes

Observational studies have been conducted to document the outcomes of this compound use in clinical practice, particularly in the context of pain management and general well-being. These studies, while not providing the same level of evidence as randomized controlled trials, offer insights into how the treatment is used and perceived in real-world settings.

Another qualitative analysis focused on the self-reported outcomes of 22 patients with multiple diagnoses who received neural therapy injections with this compound. nih.gov The patients reported experiencing emotional release and relief from physical symptoms, which included improved mood and increased acceptance of their pain. nih.gov These observational methodologies capture patient-reported outcomes and can help generate hypotheses for future, more rigorous clinical trials.

Challenges and Limitations in this compound Research

Research into the therapeutic potential of this compound is fraught with several significant challenges and limitations that have shaped its controversial history and current clinical standing.

A primary challenge has been the persistent controversy surrounding its "anti-aging" effects. nih.gov The widespread promotion of this compound-based formulations like Gerovital H3 for gerontoprophylaxis in the mid-20th century was not consistently supported by robust scientific evidence, leading to skepticism and eventual regulatory actions, such as the U.S. FDA banning its use for anti-aging claims. nih.gov This historical context has created a lasting challenge in separating empirical data from marketing hype.

From a pharmacological standpoint, a major limitation of this compound is its short biological half-life, as it is rapidly hydrolyzed in the plasma. scispace.com This necessitates frequent administration for systemic effects and has driven the development of alternative formulations, though the efficacy of these remains debated. Furthermore, this compound has been largely supplanted in routine clinical practice by newer, more effective local anesthetics like lidocaine and bupivacaine, which has reduced the impetus for large-scale, modern clinical trials. nih.gov

Emerging Research Avenues and Therapeutic Potential

Recent scientific inquiry has reinvigorated interest in this compound, extending far beyond its traditional application as a local anesthetic. Emerging research is exploring its multifaceted pharmacological profile, leading to the development of novel derivatives and its integration into innovative treatment strategies. These investigations are paving the way for new therapeutic applications, harnessing this compound's potential to modulate complex cellular processes, including cellular senescence.

Development and Evaluation of this compound Derivatives

The development of this compound derivatives is a burgeoning field of research, aimed at enhancing its therapeutic properties and expanding its clinical applications. Scientists are modifying the core this compound structure to create novel compounds with improved efficacy and targeted actions.

Another significant avenue of research involves the creation of 1,3,5-triazine-procaine derivatives . These compounds have been synthesized and evaluated for their protective effects against myocardial ischemia/reperfusion injury. researchgate.net The rationale behind this derivatization is to combine the known properties of this compound with the biological activity of the triazine ring system.

Furthermore, systematic optimization of the this compound structure has led to the identification of novel derivatives with potential applications in intravenous anesthesia . By modifying the physicochemical properties of this compound, researchers have developed compounds with improved safety profiles compared to the parent drug. d-nb.info

The table below summarizes key research findings on the development and evaluation of various this compound derivatives.

Derivative ClassStated Purpose/TargetKey Findings
This compound Glycodrugs To create novel chemotherapeutics with potentially altered bioavailability and receptor interaction.Successful synthesis of D-galactose derivatives of this compound in good yields. Further biological assays are planned. nih.gov
1,3,5-Triazine-Procaine Derivatives To develop protective agents against myocardial ischemia/reperfusion injury.A specific derivative, compound 9i, showed significant cardioprotective action by inhibiting NF-κB and exhibiting antioxidant properties. researchgate.netfightaging.org
Novel Intravenous Anesthetics To develop safer and more effective intravenous anesthetic agents.Systematic optimization led to the identification of several derivatives with higher therapeutic indexes than this compound. Compound 6h was particularly notable for its improved safety profile. d-nb.info

These examples underscore the active exploration of this compound's chemical scaffold to generate new therapeutic agents with diverse potential applications.

Further Elucidation of Multifactorial Pharmacological Profiles

Beyond its well-established role as a sodium channel blocker for local anesthesia, this compound exhibits a complex and multifactorial pharmacological profile that is the subject of ongoing investigation. d-nb.infofightaging.org This broader activity suggests that this compound and its metabolites can influence a variety of cellular and physiological processes.

Antioxidant and Cytoprotective Effects: this compound has demonstrated significant antioxidant properties. researchgate.netnih.gov It has been shown to inhibit the generation of reactive oxygen species (ROS) and lipid peroxidation, which are key contributors to cellular damage. nih.govnih.gov This antioxidant activity is associated with a modulatory effect on antioxidant enzymes. nih.gov These cytoprotective actions have been observed in various experimental models, including those for myocardial ischemia/reperfusion injury, inflammation, and neurodegeneration. d-nb.infonih.gov

Anti-Inflammatory Properties: The anti-inflammatory effects of this compound are another area of active research. researchgate.net It has been shown to reduce inflammation, which is a key factor in numerous chronic conditions. researchgate.net This anti-inflammatory action, combined with its ability to improve circulation, makes it a compound of interest for conditions characterized by chronic inflammation. researchgate.net

Modulation of Cellular Membranes and Enzymes: this compound interacts with cellular membranes, inducing changes in membrane fluidity. d-nb.info It also affects the function of various enzymes. For instance, it has been reported to modulate the activity of monoamine oxidase (MAO) and has a "statin-like" effect by regulating HMG-CoA reductase, a key enzyme in cholesterol biosynthesis. d-nb.info

DNA Demethylation: Emerging evidence indicates that this compound acts as a DNA-demethylating agent. fightaging.org This epigenetic modification capability is significant, as DNA methylation patterns are crucial for gene expression and are known to change with aging and in various diseases. d-nb.info By inhibiting DNA methylation, this compound may restore the expression of certain genes that have been silenced. fightaging.org

Neuroprotective Effects: Research has also pointed to the neuroprotective properties of this compound. It has shown protective effects against amyloid peptide-induced neurotoxicity, suggesting a potential role in mitigating neurodegenerative processes. d-nb.info

The diverse pharmacological actions of this compound are summarized in the table below.

Pharmacological EffectMechanism of Action/Key Findings
Antioxidant Inhibition of ROS generation and lipid peroxidation; modulation of antioxidant enzymes. nih.govnih.gov
Anti-inflammatory Reduction of inflammation and improvement of circulation. researchgate.net
Membrane and Enzyme Modulation Interacts with membrane phospholipids (B1166683), alters membrane fluidity, modulates MAO and HMG-CoA reductase activity. d-nb.info
DNA Demethylation Acts as a DNA-demethylating agent, potentially reactivating silenced genes. d-nb.infofightaging.org
Neuroprotection Exhibits protective effects against amyloid peptide-induced neurotoxicity. d-nb.info

Further elucidation of these multifactorial pharmacological profiles is crucial for understanding the full therapeutic potential of this compound.

Integration into Novel Treatment Strategies (e.g., Host-Directed Therapies)

The unique pharmacological properties of this compound are leading to its exploration in novel treatment strategies, including as a component of host-directed therapies. This approach aims to modulate the host's response to pathogens or other disease stimuli rather than targeting the invading organism or diseased cells directly.

Host-Directed Antiviral and Antifungal Therapy: Recent in vitro studies have highlighted the potential of this compound and its prodrugs, such as ProcCluster® , as host-directed antiviral agents. Research has shown that these compounds can inhibit the replication of SARS-CoV-2 and influenza A virus. researchgate.netmdpi.com The mechanism of action appears to involve the modulation of host cellular factors that are essential for viral replication. mdpi.com For instance, this compound has been observed to reduce the production of cytokines induced by viral infection, thereby mitigating the inflammatory response that contributes to disease severity. mdpi.com

Furthermore, this compound derivatives have demonstrated antifungal properties. Studies on Aspergillus species have shown that compounds like ProcCluster® can inhibit fungal growth by disrupting the pathogen's calcium homeostasis. nih.gov This suggests a potential application in treating fungal infections, possibly in combination with existing antifungal agents. nih.gov The ability of this compound to act as a host-directed therapy is particularly promising for combating infectious diseases, as it may reduce the likelihood of drug resistance development.

Neural Therapy for Chronic Pain: this compound is a cornerstone of neural therapy , a treatment approach for chronic pain and other illnesses. researchgate.netwebmd.com This therapy involves the injection of this compound into specific sites on the body to modulate the autonomic nervous system. researchgate.net The therapeutic effect is believed to extend beyond the local anesthetic action, potentially by restoring normal electrochemical function to treated tissues and influencing systemic processes. webmd.com

Adjunctive Cancer Therapy: The DNA-demethylating properties of this compound have led to its investigation as an adjunct in cancer therapy. aacrjournals.org By inhibiting DNA methylation, this compound may help to reactivate tumor suppressor genes that have been silenced, thereby inhibiting cancer cell growth. aacrjournals.org Research has explored the combination of this compound with conventional chemotherapy agents to enhance their efficacy. nih.gov

The integration of this compound into these novel therapeutic strategies is summarized below.

Treatment StrategyApplicationMechanism/Rationale
Host-Directed Therapy Antiviral (SARS-CoV-2, Influenza A), Antifungal (Aspergillus)Modulates host cellular factors required for pathogen replication, reduces inflammatory cytokine response, disrupts fungal calcium homeostasis. researchgate.netmdpi.comnih.gov
Neural Therapy Chronic Pain ManagementModulates the autonomic nervous system, restores normal tissue function beyond local anesthesia. researchgate.netwebmd.com
Adjunctive Cancer Therapy Combination with ChemotherapyDNA-demethylating effects may reactivate tumor suppressor genes and inhibit cancer cell growth. nih.govaacrjournals.org

These emerging applications demonstrate the potential for this compound to be repurposed and integrated into new and innovative treatment paradigms.

Exploration of this compound's Role in Modulating Cellular Senescence

A significant and intriguing area of current research is the exploration of this compound's potential to modulate cellular senescence, the process of irreversible cell growth arrest that is a hallmark of aging. d-nb.infonih.gov This line of inquiry has positioned this compound as a "geroprotector" candidate, a substance that may be able to slow down the aging process and mitigate age-related diseases. d-nb.infofightaging.org

The interest in this compound's anti-aging potential dates back to the mid-20th century with the development of Gerovital H3, a this compound-based formulation purported to have rejuvenating effects. d-nb.info Modern research is now providing a scientific basis for these historical claims by investigating the molecular mechanisms through which this compound may influence cellular aging.

Mechanisms of Action in Cellular Senescence: The potential geroprotective effects of this compound are thought to be mediated by its multifaceted pharmacological activities. d-nb.info Its antioxidant properties are particularly relevant, as oxidative stress is a major driver of cellular senescence. fightaging.org By reducing the accumulation of reactive oxygen species and protecting against lipid peroxidation, this compound may help to preserve cellular function and delay the onset of senescence. d-nb.info

Furthermore, this compound's ability to act as a DNA-demethylating agent is a key aspect of its potential role in modulating senescence. d-nb.infonih.gov Aging is associated with significant changes in DNA methylation patterns, which can lead to altered gene expression and contribute to the aging phenotype. nih.gov By inhibiting DNA methyltransferases, this compound may help to maintain a more youthful epigenetic profile and potentially reverse some age-related changes in gene expression. webmd.comresearchgate.net

The table below outlines the key mechanisms through which this compound is thought to modulate cellular senescence.

MechanismRelevance to Cellular Senescence
Antioxidant Activity Reduces oxidative stress, a primary inducer of cellular senescence. d-nb.infofightaging.org
DNA Demethylation May reverse age-related epigenetic changes and restore normal gene expression patterns. d-nb.infonih.gov
Mitochondrial Modulation Helps to maintain the function of mitochondria, which declines with age. d-nb.infofightaging.org
Lipid Metabolism Regulation Influences cholesterol biosynthesis, which can impact cellular health and aging. d-nb.info

The ongoing investigation into this compound's effects on cellular senescence holds promise for the development of new strategies to promote healthy aging and prevent or treat age-related diseases. d-nb.infonih.gov

Q & A

Q. Q1. What are the primary biochemical mechanisms of procaine’s local anesthetic action, and how can these be experimentally validated?

this compound inhibits voltage-gated sodium channels, blocking neuronal signal transduction. To validate this, use in vitro electrophysiological assays (e.g., patch-clamp studies on dorsal root ganglion neurons) to measure ion flux inhibition . Pair with molecular docking simulations to confirm binding affinity to sodium channel α-subunits. Include controls like lidocaine for comparative efficacy analysis .

Q. Q2. How can researchers standardize this compound quantification in biological matrices (e.g., plasma, tissue)?

Employ high-performance liquid chromatography (HPLC) with UV detection (λ = 290 nm) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) for high sensitivity. Validate methods per ICH guidelines: assess linearity (1–100 µg/mL), recovery (>85%), and precision (RSD <5%) . Include internal standards (e.g., this compound-d₃) to correct matrix effects .

Q. Q3. What are the optimal storage conditions for this compound in preclinical studies to ensure stability?

this compound hydrochloride is hygroscopic; store lyophilized powder at -20°C (stable for 3 years) or 4°C (2 years). In solution, avoid pH extremes (<3 or >9) and protect from light to prevent ester hydrolysis. Conduct stability assays via HPLC every 6 months .

Advanced Research Questions

Q. Q4. How can contradictory findings about this compound’s neuroprotective effects be resolved across in vivo and in vitro models?

Contradictions often arise from model-specific variables (e.g., species, dosing). Design a meta-analysis comparing:

  • In vitro: Neuronal cell lines (SH-SY5Y) vs. primary cultures.
  • In vivo: Rodent neuroinflammation models (e.g., LPS-induced) vs. ischemia-reperfusion injury.
    Apply the FINER framework to ensure feasibility and novelty: control for confounding factors (e.g., blood-brain barrier permeability) and use translational endpoints (e.g., cytokine profiling) .

Q. Q5. What experimental strategies can isolate this compound’s anti-inflammatory effects from its anesthetic action?

Use genetic knockout models (e.g., TRPV1⁻/⁻ mice) to decouple sodium channel blockade from inflammatory pathways. Pair with RNA-seq to identify this compound-modulated genes (e.g., NF-κB, COX-2) independent of anesthetic pathways. Validate via selective receptor antagonists in ex vivo assays .

Q. Q6. How can researchers optimize this compound’s formulation for sustained release in chronic pain studies?

Test biodegradable polymer matrices (e.g., PLGA nanoparticles) using a factorial design:

  • Independent variables: Polymer molecular weight (10–50 kDa), drug loading (5–20%).
  • Dependent variables: Release kinetics (USP dissolution apparatus), bioactivity (hot-plate test in rats).
    Apply response surface methodology to identify optimal parameters .

Methodological Guidance

Q. Q7. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?

Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC₅₀ values. For skewed data, apply Box-Cox transformation. Report 95% confidence intervals and use ANOVA with post hoc Tukey tests for multi-group comparisons. Pre-register analysis plans to avoid p-hacking .

Q. Q8. How should researchers address batch-to-batch variability in this compound sourcing for reproducibility?

  • Characterize raw material purity via NMR and elemental analysis.
  • Include a "batch" variable in experimental designs and use mixed-effects models to quantify variability.
  • Share lot numbers and certificates of analysis in supplementary materials .

Q. Q9. What ethical considerations apply to human studies testing this compound’s off-label applications (e.g., cognitive enhancement)?

  • Submit protocols to institutional review boards (IRBs) with risk-benefit analyses.
  • Use double-blind, placebo-controlled designs and predefine stopping rules for adverse events (e.g., hypotension).
  • Adhere to CONSORT guidelines for clinical trial reporting .

Data Interpretation and Reporting

Q. Q10. How can researchers reconcile discrepancies between in silico predictions and empirical data on this compound metabolism?

  • Cross-validate cytochrome P450 interaction predictions (e.g., using SwissADME) with in vitro microsomal assays.
  • Perform sensitivity analyses to identify algorithm limitations (e.g., overfitting).
  • Report negative results transparently to avoid publication bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.